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  • Product: 2-Quinolinecarboxamide, N-2-thiazolyl-
  • CAS: 313687-86-4

Core Science & Biosynthesis

Foundational

Synthesis Pathways for N-2-Thiazolyl-2-Quinolinecarboxamide: A Technical Guide

Executive Summary & Mechanistic Rationale The synthesis of N-2-thiazolyl-2-quinolinecarboxamide (also known as N-(thiazol-2-yl)quinoline-2-carboxamide) represents a classic challenge in medicinal chemistry: the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-2-thiazolyl-2-quinolinecarboxamide (also known as N-(thiazol-2-yl)quinoline-2-carboxamide) represents a classic challenge in medicinal chemistry: the formation of an amide bond between an aromatic carboxylic acid and a weakly nucleophilic heteroaromatic amine. This structural motif is highly valued in drug discovery, frequently appearing in kinase inhibitors, anti-tubercular agents, and antifungal compounds[1].

The core synthetic difficulty lies in the electronic nature of 2-aminothiazole . The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient thiazole ring. Consequently, standard carbodiimide-based coupling agents (e.g., EDC/HOBt or DCC) often result in poor yields, incomplete conversions, or the formation of unwanted byproducts such as N-acylureas[2].

To overcome this thermodynamic and kinetic barrier, the electrophilicity of the quinoline-2-carboxylic acid (quinaldic acid) must be significantly enhanced. This guide details two field-proven, self-validating methodologies:

  • The Acid Chloride Pathway: A highly scalable, atom-economical route relying on the generation of a highly reactive acyl chloride intermediate.

  • The Uronium-Based (HATU) Pathway: A mild, high-yielding route ideal for discovery-scale synthesis and parallel library generation, leveraging the neighboring-group effect of the HOAt leaving group.

Retrosynthesis cluster_0 Target N-2-thiazolyl-2-quinolinecarboxamide Acid Quinoline-2-carboxylic acid (Electrophile) Target->Acid Retrosynthetic Disconnection Amine 2-Aminothiazole (Weak Nucleophile) Target->Amine Retrosynthetic Disconnection AcidChloride Activation via SOCl2 (Acyl Chloride) Acid->AcidChloride Pathway A HATU_Ester Activation via HATU (OAt Active Ester) Acid->HATU_Ester Pathway B AcidChloride->Target + Amine / Base HATU_Ester->Target + Amine / Base

Retrosynthetic analysis and activation pathways for N-2-thiazolyl-2-quinolinecarboxamide.

Pathway A: Acid Chloride Activation (Scalable Route)

Causality and Experimental Design

The acid chloride method is the gold standard for scaling the synthesis of heteroaromatic amides[3]. By reacting quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF), the Vilsmeier-Haack reagent is generated in situ. This acts as the true chlorinating species, rapidly converting the acid to quinoline-2-carbonyl chloride[1].

During the subsequent amidation step, N,N-diisopropylethylamine (DIPEA) is utilized as an acid scavenger. DIPEA is strictly preferred over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby suppressing ketene formation or undesired acylammonium side reactions.

Step-by-Step Protocol

Phase 1: Acid Activation

  • Charge a flame-dried, round-bottom flask with quinoline-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Self-Validation Check: Vigorous gas evolution (CO and CO₂) should be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

Phase 2: Amidation 7. In a separate flask, dissolve 2-aminothiazole (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool to 0 °C. 8. Add the acyl chloride solution dropwise to the amine solution over 30 minutes to control the exothermic reaction. 9. Stir the mixture at room temperature for 16 hours. 10. Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 11. Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or recrystallize from ethanol to afford the pure N-2-thiazolyl-2-quinolinecarboxamide.

Pathway B: Uronium-Based Coupling (Discovery Route)

Causality and Experimental Design

For parallel synthesis or when working with highly functionalized, sensitive analogs, harsh chlorinating conditions must be avoided. In these scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[2].

HATU converts the carboxylic acid into an OAt (7-azabenzotriazole) active ester. The critical mechanistic advantage here is the neighboring-group effect : the nitrogen atom at the 7-position of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming 2-aminothiazole. This pre-organizes the transition state, drastically accelerating the nucleophilic attack of the otherwise sluggish heteroaromatic amine[2].

Step-by-Step Protocol
  • Charge a dry vial with quinoline-2-carboxylic acid (1.0 eq), 2-aminothiazole (1.2 eq), and HATU (1.2 eq).

  • Suspend the reagents in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) dropwise at room temperature. Self-Validation Check: The solution will typically undergo a distinct color change (often turning deep yellow or orange) upon the formation of the active ester.

  • Stir the reaction mixture at 45 °C for 16 hours. Mild heating is often required to drive the coupling of 2-aminothiazole to completion[2].

  • Workup: Dilute the reaction mixture with a large excess of water (to precipitate the product and solubilize DMF) or extract with Ethyl Acetate (EtOAc). If extracting, wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF, followed by saturated aqueous NH₄Cl, NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography.

WorkflowB Step1 1. Reagent Mixing Acid + Amine + HATU in DMF Step2 2. Base Addition Add DIPEA (3.0 eq) at RT Step1->Step2 Step3 3. Thermal Activation Stir at 45°C for 16h Step2->Step3 Step4 4. Aqueous Workup Precipitation or LiCl washes Step3->Step4 Step5 5. Isolation Prep-HPLC or Chromatography Step4->Step5

Experimental workflow for the HATU-mediated synthesis of N-2-thiazolyl-2-quinolinecarboxamide.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate methodology based on project phase (e.g., Hit-to-Lead vs. Process Scale-up), the following table summarizes the comparative metrics of both pathways.

MetricPathway A: Acid ChloridePathway B: HATU Coupling
Typical Yield 75% – 90%60% – 85%
Reaction Time 2h (Activation) + 16h (Amidation)16h (One-pot)
Temperature Profile 0 °C → RTRT → 45 °C
Atom Economy High (Byproducts: SO₂, HCl, or CO/CO₂)Low (Byproducts: HOAt, tetramethylurea)
Scalability Excellent (Kilogram scale viable)Poor (Expensive reagents, explosive hazards at scale)
Primary Impurities Unreacted amine, trace hydrolysis productGuanidinylation byproducts, HOAt entrapment
Best Use Case Process chemistry, large-scale synthesisDiscovery chemistry, parallel library synthesis

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized N-2-thiazolyl-2-quinolinecarboxamide.

  • LC-MS (ESI+): The expected exact mass for C₁₃H₉N₃OS is 255.04. The ESI-MS spectrum should display a prominent [M+H]⁺ peak at m/z 256.0[1].

  • ¹H NMR (DMSO-d₆): The defining diagnostic feature is the highly deshielded amide proton (NH), which typically appears as a broad singlet far downfield (δ 11.0 – 12.5 ppm) due to the strong electron-withdrawing nature of both the quinoline and thiazole rings. The thiazole protons will appear as two distinct doublets (approx. δ 7.2 and 7.5 ppm, J = 3.5 Hz).

References

  • Design and Discovery of Novel Antifungal Quinoline Derivatives with Acylhydrazide as a Promising Pharmacophore Journal of Agricultural and Food Chemistry - ACS Publications URL
  • National Institutes of Health (NIH)
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides Benchchem Technical Guides URL

Sources

Exploratory

Spectral Elucidation of N-2-Thiazolyl-2-Quinolinecarboxamide: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary & Molecular Architecture The structural elucidation of heterocyclic amides remains a cornerstone of modern pharmaceutical development. N-2-thiazolyl-2-quinolinecarboxamide ( C13​H9​N3​OS , MW: 255.30 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The structural elucidation of heterocyclic amides remains a cornerstone of modern pharmaceutical development. N-2-thiazolyl-2-quinolinecarboxamide ( C13​H9​N3​OS , MW: 255.30 g/mol ) is a highly conjugated, rigid molecule comprising three distinct pharmacophoric domains: an electron-deficient quinoline ring, a planar carboxamide linker, and a bioisosteric thiazole ring.

Because of the delocalization of the nitrogen lone pair into the carbonyl π -system, the C–N bond exhibits significant partial double-bond character[1]. This restricts free rotation, locking the molecule into specific conformational isomers (typically s-trans or s-cis). Furthermore, the presence of multiple hydrogen-bond acceptors (quinoline nitrogen, thiazole nitrogen, carbonyl oxygen) and a strong hydrogen-bond donor (amide N-H) dictates its behavior in solution and solid states.

This whitepaper provides an authoritative, self-validating framework for the complete spectral deconvolution of N-2-thiazolyl-2-quinolinecarboxamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS).

Analytical Workflow Design

To ensure data integrity, a multi-orthogonal approach is required. The workflow below outlines the logical progression from sample preparation to structural validation.

Workflow Sample N-2-thiazolyl-2-quinolinecarboxamide Sample Preparation NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Solid-State Method) Sample->IR Direct Solid State MS Mass Spectrometry (ESI-LC-MS/MS CID) Sample->MS Dissolve in MeOH/H2O Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1: Orthogonal analytical workflow for the structural elucidation of heterocyclic amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights & Solvent Selection

For highly conjugated amides like N-2-thiazolyl-2-quinolinecarboxamide, solvent selection is critical. Non-polar solvents like CDCl3​ often result in broad, unresolved peaks due to intermolecular hydrogen bonding and π−π stacking aggregation.

Causality of Choice: We utilize Dimethyl Sulfoxide-d6 ( DMSO-d6​ ). As a strong hydrogen-bond acceptor, DMSO-d6​ disrupts intermolecular aggregates, solvating the monomeric species and yielding sharp, highly resolved resonances[2]. Furthermore, the highly deshielding environment created by the adjacent quinoline and thiazole rings pushes the amide N-H proton far downfield (>10.5 ppm).

Quantitative NMR Data
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
1 H 11.20 - 11.60Broad Singlet (bs)1HAmide N-H: Highly deshielded by C=O and adjacent heteroaromatics.
1 H 8.55 - 8.65Doublet (d, J ~ 8.5 Hz)1HQuinoline H-3/H-4: Ortho-coupling on the electron-deficient ring.
1 H 8.10 - 8.30Multiplet (m)2HQuinoline H-8 & H-4: Proximal to the nitrogen and carboxamide.
1 H 7.70 - 7.95Multiplet (m)2HQuinoline H-5, H-6, H-7: Standard aromatic region.
1 H 7.50 - 7.65Doublet (d, J ~ 3.5 Hz)1HThiazole H-4: Characteristic small coupling constant of thiazoles.
1 H 7.20 - 7.35Doublet (d, J ~ 3.5 Hz)1HThiazole H-5: Shielded relative to H-4.
13 C 162.0 - 164.0Singlet1CCarbonyl (C=O): Amide carbon, shielded relative to ketones (~200 ppm).
13 C 157.5 - 159.0Singlet1CThiazole C-2: Directly bonded to electronegative N and S.
13 C 149.0 - 151.0Singlet1CQuinoline C-2: Alpha to the quinoline nitrogen.
13 C 113.0 - 147.0Multiple10CAromatic Carbons: Remaining quinoline and thiazole carbons.
Self-Validating Protocol: 1D 1 H and D 2​ O Exchange

To definitively prove the assignment of the amide N-H proton, a deuterium exchange experiment must be performed[3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6​ (99.9% isotopic purity) in a clean, dry 5 mm NMR tube.

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum (400 or 600 MHz, 16 scans, 298 K, relaxation delay 2.0 s).

  • Deuterium Exchange: Add 2-3 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube. Cap and invert the tube 5-10 times to ensure thorough mixing.

  • Secondary Acquisition: Re-acquire the 1D 1 H spectrum under identical parameters.

  • Validation: The broad singlet at ~11.5 ppm will disappear due to the rapid exchange of the labile N-H proton with deuterium ( N-H→N-D ), confirming its identity[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insights

IR spectroscopy provides direct evidence of the functional groups. In amides, the exact position of the Amide I band (C=O stretch) is a direct readout of the bond order. Because the nitrogen lone pair delocalizes into the carbonyl group, the C=O bond order is reduced from 2.0 to ~1.5, shifting the absorption from a typical ketone region (~1715 cm −1 ) down to ~1670 cm −1 [4].

Quantitative IR Data
Vibrational ModeFrequency (cm −1 )IntensityCausality / Structural Significance
N-H Stretch 3250 - 3350Medium, BroadHydrogen-bonded secondary amide N-H stretch[3].
Amide I (C=O) 1665 - 1685Strong, SharpCarbonyl stretch; lowered frequency due to resonance[4].
Amide II (N-H) 1530 - 1550StrongMixed vibration (N-H in-plane bending & C-N stretching)[2].
C=C / C=N 1490 - 1600MediumAromatic ring breathing modes of quinoline and thiazole.
C-S Stretch 650 - 700WeakCharacteristic of the thiazole thioether linkage.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a background spectrum (ambient air, 32 scans, 4 cm −1 resolution, 4000–400 cm −1 range).

  • Sample Application: Place ~2 mg of the solid crystalline powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid sample.

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

Mass Spectrometry (MS)

Mechanistic Insights & Ionization Strategy

The molecule contains two highly basic nitrogen atoms (quinoline pKa​ ~4.9; thiazole pKa​ ~2.5). Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique. In the presence of a protic modifier (e.g., formic acid), the molecule readily accepts a proton to form the [M+H]+ pseudomolecular ion[2].

Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the C-N amide bond—cleaves. This fragmentation is highly predictable and diagnostic.

Fragmentation M [M+H]+ m/z 256.05 F1 Quinoline-2-carbonyl cation m/z 156.04 M->F1 Amide Cleavage (- C3H4N2S) F2 2-Aminothiazole cation m/z 101.01 M->F2 Amide Cleavage (- C10H5NO) F3 Quinoline cation m/z 128.05 F1->F3 CO Loss (- 28 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathways for N-2-thiazolyl-2-quinolinecarboxamide.

Quantitative Mass Spectrometry Data
Ion SpeciesExact Mass (m/z)Relative AbundanceStructural Assignment
[M+H]+ 256.05100% (MS1 Base Peak)Intact protonated molecule.
Fragment 1 156.04High (MS2 Base Peak)Quinoline-2-carbonyl acylium cation.
Fragment 2 128.05MediumQuinoline cation (Loss of CO from m/z 156).
Fragment 3 101.01Low to MediumProtonated 2-aminothiazole fragment.
Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Source Parameters (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350°C, desolvation gas flow at 800 L/hr.

  • MS1 Acquisition: Scan range m/z 100–500 to identify the [M+H]+ ion at m/z 256.05.

  • MS2 (CID) Acquisition: Isolate m/z 256.05 in the quadrupole. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the diagnostic fragments (m/z 156.04, 128.05, 101.01).

Conclusion

The rigorous spectral characterization of N-2-thiazolyl-2-quinolinecarboxamide relies on understanding the electronic interplay between its constituent heterocycles and the carboxamide linker. By utilizing DMSO-d6​ to break hydrogen bonds in NMR, leveraging ATR-FTIR to probe the reduced bond order of the carbonyl group, and applying targeted MS/MS fragmentation to cleave the amide bond, researchers can achieve unambiguous structural verification.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available at:[Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at:[Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at:[Link]

  • 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at:[Link]

Sources

Foundational

Molecular Synergism: A Technical Guide to the Biological Activities of Quinoline-Thiazole Hybrids

Executive Summary: The Rationale Behind Pharmacophore Hybridization In modern medicinal chemistry, the hybridization of distinct pharmacophores into a single molecular scaffold is a proven strategy for overcoming drug re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale Behind Pharmacophore Hybridization

In modern medicinal chemistry, the hybridization of distinct pharmacophores into a single molecular scaffold is a proven strategy for overcoming drug resistance, enhancing target affinity, and improving pharmacokinetic profiles. The fusion of quinoline and thiazole moieties represents a privileged structural class[1].

Quinoline, a fused aromatic nitrogen-containing heterocycle, provides planar, lipophilic characteristics ideal for DNA intercalation and kinase binding[2]. Thiazole, a five-membered ring containing both sulfur and nitrogen, enhances hydrogen-bonding capabilities and lipophilicity, which is crucial for penetrating microbial cell walls and dense tumor microenvironments[2]. By covalently linking these two structures—often via hydrazone or piperazine bridges—researchers can synthesize multi-target-directed ligands (MTDLs) capable of addressing complex pathologies like multi-drug resistant (MDR) infections and aggressive malignancies[3].

Mechanisms of Action: Dual-Targeting Efficacy

The biological versatility of quinoline-thiazole hybrids stems from their ability to interact with highly conserved enzymatic pockets across both eukaryotic and prokaryotic cells.

Anticancer Pathways
  • Tyrosine Kinase Inhibition (BCR-ABL1 & EGFR): Thiazole-based compounds (such as the FDA-approved Dasatinib) are well-established ABL tyrosine kinase inhibitors. Quinoline-thiazole hybrids have demonstrated profound ability to dock into the ATP-binding site of the BCR-ABL1 enzyme, making them potent leads against Chronic Myeloid Leukemia (CML)[4]. Furthermore, derivatives bearing N-methyl piperazine units show high affinity for the Epidermal Growth Factor Receptor (EGFR), driving apoptosis in Triple-Negative Breast Cancer (TNBC) models[2].

  • DNA Replication Interference: Metal-coordinated quinoline-thiazole hybrids (e.g., Zinc complexes) induce S-phase cell cycle arrest and trigger significant DNA damage (indicated by upregulated p-γH2AX expression) in lung and colorectal carcinomas[5].

Antimicrobial Pathways
  • DNA Gyrase Inhibition: Endowed with the pharmacophore moiety of fluoroquinolones, these hybrids disrupt bacterial DNA topology by inhibiting DNA gyrase, leading to rapid bactericidal effects against E. coli and S. aureus[1].

  • Lanosterol 14α-demethylase (CYP51) Inhibition: The nitrogen atom in the thiazole ring coordinates with the heme iron of fungal CYP51, halting ergosterol biosynthesis and destroying fungal membrane integrity[1].

MOA Hybrid Quinoline-Thiazole Hybrid AntiCancer Anticancer Activity Hybrid->AntiCancer AntiMicrobial Antimicrobial Activity Hybrid->AntiMicrobial BCR_ABL BCR-ABL1 Kinase Inhibition AntiCancer->BCR_ABL EGFR EGFR Targeting (Breast Cancer) AntiCancer->EGFR DNA_Gyrase DNA Gyrase Inhibition AntiMicrobial->DNA_Gyrase CYP51 CYP51 (LMD) Inhibition AntiMicrobial->CYP51 Apoptosis Apoptosis / Cell Death BCR_ABL->Apoptosis EGFR->Apoptosis Pathogen_Death Pathogen Eradication DNA_Gyrase->Pathogen_Death CYP51->Pathogen_Death

Dual-targeting molecular mechanisms of quinoline-thiazole hybrids in oncology and microbiology.

Quantitative Biological Efficacy

The following table synthesizes the in vitro efficacy of recently developed quinoline-thiazole derivatives across various biological targets.

Scaffold ModificationTarget Cell Line / PathogenPrimary MechanismEfficacy (IC50 / MIC)Ref
Chloroquine-based ThiazoleK562 (Leukemia)BCR-ABL1 Kinase InhibitionIC50: 1.89 – 5.50 µM[4]
N-methyl piperazine HybridMDA-MB-231 (TNBC)EGFR TargetingIC50: 1.415 – 2.898 µM[2]
4-methoxy-substituted HybridK562 (Leukemia)ABL TK InhibitionIC50: 1.08 µM[3]
Fluoroquinolone-endowed HybridE. coli / S. aureusDNA Gyrase InhibitionSignificant MIC reduction[1]
Fluoroquinolone-endowed HybridC. albicansCYP51 (LMD) InhibitionSignificant MIC reduction[1]

Experimental Workflows: Synthesis and Biological Validation

To ensure reproducibility and scientific integrity, the development of these hybrids must follow a self-validating pipeline. Phenotypic screening is only reliable when the chemical identity of the synthesized agent is rigorously confirmed.

Step-by-Step Synthesis via Hantzsch Cyclization

Causality Check: Why utilize the Hantzsch synthesis? This methodology allows for regioselective, catalyst-free cyclization under relatively mild conditions, minimizing the formation of unwanted side products that could confound biological assays[4].

  • Thiosemicarbazone Intermediate Formation:

    • Action: React quinoline-carbaldehyde with thiosemicarbazide in an ethanol solvent. Reflux the mixture for 8 hours[6].

    • Rationale: Ethanol acts as a protic solvent that facilitates the nucleophilic addition-elimination reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for complete condensation.

  • Hantzsch Thiazole Cyclization:

    • Action: React the purified thiosemicarbazone intermediate with an α-haloketone (e.g., 3-chloroacetylacetone) in acetone. Reflux for 3 hours[6].

    • Rationale: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the alpha-carbon of the haloketone. This is followed by intramolecular condensation to close the five-membered thiazole ring.

  • Spectroscopic Self-Validation:

    • Action: Confirm the molecular structure using FT-IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)[6],[2].

    • Rationale: Biological data is useless without chemical certainty. The disappearance of the C=O stretch and the emergence of thiazole C-S-C and C=N stretches in the IR spectra validate successful cyclization. The 4-position proton of the quinoline must appear as a distinct singlet (typically ~8.68–8.78 ppm) in 1H NMR[1].

In Vitro Biological Validation

Causality Check: Why use hydrazone linkers in the final testing phase? Hydrazones exhibit superior stability in biological systems compared to structurally related imines due to resonance effects that reduce the reactivity of the adjacent carbon atom, preventing premature hydrolysis in assay media[3].

  • Cytotoxicity Screening (MTT Assay):

    • Action: Seed target cancer cells (e.g., K562, MDA-MB-231) in 96-well plates. Expose to serial dilutions of the hybrid for 48-72 hours. Introduce MTT reagent and measure absorbance[4],[7].

    • Rationale: MTT relies on the reduction of a tetrazolium salt to formazan by mitochondrial reductases. This provides a direct, quantifiable proxy for metabolic viability, allowing the exact calculation of IC50 values.

  • Antimicrobial Phenotypic Screening (Agar Disc Diffusion):

    • Action: Inoculate sterile agar plates with standardized microbial suspensions (B. cereus, K. pneumonia, etc.). Apply compound-impregnated discs and incubate[6].

    • Rationale: This high-throughput method provides a rapid visual readout (zone of inhibition) of membrane permeability and gross target inhibition before advancing to complex, expensive enzymatic assays (like isolated DNA gyrase testing).

Workflow Step1 1. Thiosemicarbazone Synthesis (Quinoline-carbaldehyde + Thiosemicarbazide) Step2 2. Hantzsch Thiazole Cyclization (Reaction with α-haloketones) Step1->Step2 Step3 3. Spectroscopic Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 4. In Vitro Biological Screening (MTT Assay & Agar Disc Diffusion) Step3->Step4 Step5 5. Target Validation (Molecular Docking & Kinase Assays) Step4->Step5

Step-by-step experimental workflow for the synthesis and biological validation of hybrid scaffolds.

Future Perspectives in Drug Design

While the rigidification of the scaffold via thiazole ring formation generally improves lipophilicity and target affinity, researchers must remain cautious. Recent structure-activity relationship (SAR) analyses have shown that in certain CML models, uncyclized thiosemicarbazones occasionally outperform their cyclized thiazole counterparts[3]. This suggests that molecular flexibility may be required to navigate specific ATP-binding pockets. Future drug development should focus on optimizing the linker region (e.g., utilizing N,N-diphenylaniline modules) and exploring transition-metal coordination (like Zinc) to further enhance cellular uptake and selective toxicity[3],[5].

References

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. 6

  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. SciELO. 4

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Publishing. 2

  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. SciELO. 7

  • Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI. 3

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PMC. 1

  • Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells. MOST Wiedzy. 5

Sources

Exploratory

In Silico Modeling and Prediction of N-2-Thiazolyl-2-Quinolinecarboxamide Properties: A Comprehensive Computational Framework

Executive Summary & Structural Rationale As a Senior Application Scientist in computational medicinal chemistry, I frequently encounter scaffolds that possess immense therapeutic potential but require rigorous in silico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in computational medicinal chemistry, I frequently encounter scaffolds that possess immense therapeutic potential but require rigorous in silico optimization to overcome pharmacokinetic liabilities. The N-2-thiazolyl-2-quinolinecarboxamide scaffold is a prime example. This hybrid molecule clubs two privileged heterocycles—a quinoline ring and a thiazole ring—linked via a rigid carboxamide bridge.

Historically, thiazolyl-quinoline hybrids have demonstrated potent biological activities, particularly as anticancer agents targeting receptor tyrosine kinases like EGFR [1], and as broad-spectrum antimicrobial agents [2]. The structural rationale for modeling this specific scaffold lies in its rich pharmacophoric features:

  • The Quinoline Core: Provides a large, planar hydrophobic surface ideal for π−π stacking with aromatic residues in kinase hinge regions. The quinoline nitrogen acts as a critical hydrogen bond acceptor.

  • The Carboxamide Linker: Introduces conformational rigidity while offering both a hydrogen bond donor (-NH) and acceptor (-C=O), dictating the spatial orientation of the peripheral rings.

  • The Thiazole Ring: Fits snugly into hydrophobic sub-pockets, with the sulfur atom capable of forming unique π -sulfur or chalcogen bonds with electron-rich protein cavities.

This guide outlines a self-validating in silico workflow to predict the binding affinity, dynamic stability, and ADMET properties of N-2-thiazolyl-2-quinolinecarboxamide derivatives.

In Silico Workflow Architecture

To ensure scientific integrity, computational predictions cannot rely on a single algorithm. We employ a consensus approach: high-throughput molecular docking for pose generation, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) for accurate scoring, and Molecular Dynamics (MD) for temporal validation.

InSilicoWorkflow Start Ligand Library Preparation (N-2-thiazolyl-2-quinolinecarboxamides) ConfSearch Conformational Search & Protonation State Assignment Start->ConfSearch Docking High-Throughput Molecular Docking (EGFR) ConfSearch->Docking Scoring MM-GBSA Binding Free Energy Calculation Docking->Scoring MD Molecular Dynamics (MD) Simulation (100 ns) Scoring->MD ADMET In Silico ADMET & Toxicity Profiling MD->ADMET Lead Lead Optimization & 3D-QSAR Modeling ADMET->Lead

Caption: End-to-end in silico drug discovery workflow for thiazolyl-quinoline derivatives.

Target Engagement: Molecular Docking & MM-GBSA

Standard empirical docking scores often fail to account for desolvation penalties, leading to false positives. In our experience, when modeling highly conjugated systems like N-2-thiazolyl-2-quinolinecarboxamides against targets like the Epidermal Growth Factor Receptor (EGFR), the inclusion of implicit solvation models is non-negotiable.

The quinoline nitrogen typically forms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region[3]. However, rotation around the carboxamide bond can flip the thiazole ring out of the hydrophobic pocket (composed of Leu718 and Val726). By utilizing MM-GBSA, we accurately calculate the free energy of binding ( ΔGbind​ ), which strongly correlates with experimental IC50​ values by penalizing conformations that expose hydrophobic surface areas to the solvent.

EGFRPathway Ligand N-2-thiazolyl-2-quinolinecarboxamide (Kinase Inhibitor) EGFR EGFR Tyrosine Kinase Domain (ATP Binding Pocket) Ligand->EGFR Competitive Inhibition Phospho Autophosphorylation & Activation EGFR->Phospho Blocked Downstream Downstream Signaling (PI3K/AKT, MAPK) Phospho->Downstream Blocked Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Apoptosis Induced

Caption: Mechanism of EGFR pathway inhibition by N-2-thiazolyl-2-quinolinecarboxamide.

Experimental Protocols: Step-by-Step Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols must be strictly adhered to during the computational evaluation of this scaffold.

Protocol A: Ligand Preparation and Conformational Sampling

Causality: The carboxamide linker can exist in cis or trans configurations relative to the quinoline ring. Failing to sample these states will result in missed bioactive conformations.

  • Structure Generation: Sketch the 2D structures of the N-2-thiazolyl-2-quinolinecarboxamide library using ChemDraw or RDKit.

  • Protonation State Assignment: Use Epik (Schrödinger) or OpenBabel to generate tautomers and protonation states at physiological pH ( 7.4±0.5 ). The quinoline nitrogen ( pKa​≈4.9 ) should generally remain unprotonated, while the thiazole remains neutral.

  • Energy Minimization: Apply the OPLS4 (or AMBER) force field to minimize the structures.

  • Conformational Search: Perform a mixed torsional/low-mode sampling, retaining conformations within a 5.0 kcal/mol energy window of the global minimum.

Protocol B: Molecular Docking and MM-GBSA Scoring

Causality: Rigid receptor docking ignores induced-fit effects. We utilize a soft-docking approach followed by MM-GBSA to allow minor side-chain relaxations.

  • Protein Preparation: Download the target crystal structure (e.g., EGFR, PDB ID: 1M17). Remove water molecules > 5 Å from the active site. Add missing hydrogen atoms and optimize the hydrogen bond network using PROPKA.

  • Grid Generation: Center the docking grid on the co-crystallized ligand (e.g., Erlotinib) with a bounding box of 20×20×20 Å.

  • Docking Execution: Run Glide SP (Standard Precision) or AutoDock Vina. Retain the top 5 poses per ligand.

  • MM-GBSA Rescoring: Calculate ΔGbind​ using the VSGB 2.0 solvation model. The binding free energy is defined as:

    ΔGbind​=Ecomplex​−(Ereceptor​+Eligand​) . Acceptance Criteria: Only compounds with ΔGbind​<−35 kcal/mol proceed to MD simulations.
Protocol C: Molecular Dynamics (MD) Simulation (100 ns)

Causality: Static docking poses cannot confirm stable binding. MD simulations verify if the critical hydrogen bonds (e.g., with Met793) persist over time.

  • System Setup: Solvate the protein-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl− ions to a concentration of 0.15 M.

  • Equilibration: Perform a 5-stage equilibration protocol (NVT and NPT ensembles) gradually releasing position restraints on the protein backbone.

  • Production Run: Run a 100 ns unrestrained MD simulation at 300 K and 1 bar using GROMACS or Desmond.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable complex must exhibit a ligand RMSD fluctuation of <2.0 Å after the initial 20 ns equilibration phase.

ADMET Profiling & Quantitative Data Presentation

A potent binder is useless if it lacks drug-like properties. The N-2-thiazolyl-2-quinolinecarboxamide scaffold is inherently lipophilic. We utilize in silico models (e.g., QikProp or SwissADME) to predict key pharmacokinetic parameters.

Table 1: Computed ADMET Descriptors and Binding Energies for Representative Derivatives

Compound IDR1 (Quinoline)R2 (Thiazole)Docking Score (kcal/mol) ΔGbind​ (MM-GBSA)ClogPTPSA (Ų)BBB Permeability
TQA-01 (Core)-H-H-7.4-32.12.8575.4High
TQA-02 6-Fluoro4-Methyl-8.2-41.53.1275.4High
TQA-03 6-Methoxy5-Chloro-7.9-38.23.4084.6Medium
TQA-04 8-Hydroxy4-Trifluoromethyl-8.8-47.33.6595.6Low
TQA-05 6-Amino4-Phenyl-9.1-51.24.20101.4Low

Data Interpretation: The addition of a trifluoromethyl group at the R2 position (TQA-04) significantly enhances binding affinity ( ΔGbind​=−47.3 kcal/mol) due to deeper penetration into the hydrophobic pocket, while the 8-hydroxy group increases the Topological Polar Surface Area (TPSA), favorably reducing Blood-Brain Barrier (BBB) permeability to minimize central nervous system toxicity.

Conclusion

The in silico modeling of N-2-thiazolyl-2-quinolinecarboxamides requires a delicate balance of conformational sampling, rigorous thermodynamic scoring, and dynamic validation. By adhering to the E-E-A-T principles and the self-validating protocols outlined in this guide, computational chemists can effectively transition this privileged scaffold from a virtual concept to a highly optimized, target-specific lead compound.

References

  • Title: Quinoline–thiazolyl hydrazone hybrids as potent EGFR-targeted anticancer agents: Synthesis, biological evaluation, and computational analysis Source: ResearchGate URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: PubMed Central (PMC) / Preprints.org URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

An In-depth Technical Guide to the Exploration of Novel 2-Quinolinecarboxamide, N-2-thiazolyl- Analogs

Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its diverse biological activities.[1] When coupled with a thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its diverse biological activities.[1] When coupled with a thiazole moiety, another critical pharmacophore known for a wide spectrum of bio-activities, the resulting 2-Quinolinecarboxamide, N-2-thiazolyl- analogs emerge as a promising class of compounds for novel drug discovery.[2][3] This guide provides a comprehensive exploration of these hybrid molecules, from rational design and synthesis to biological evaluation and mechanism of action. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a robust framework for advancing this chemical series.

Introduction: The Rationale for Hybridization

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This approach aims to leverage the unique biological properties of each component to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

  • The Quinoline Core: Quinoline and its derivatives are renowned for a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities.[1][4][5][6] Their mechanism often involves interacting with key biological targets like DNA, topoisomerases, or specific receptor systems.[1]

  • The Thiazole Moiety: The thiazole ring is a bioisostere of various functional groups and is present in numerous clinically approved drugs. It is associated with potent antimicrobial, anticancer, and anti-inflammatory properties.[2][7] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in ligand-receptor interactions.[3]

The fusion of these two scaffolds via a stable carboxamide linker creates the N-thiazolyl-2-quinolinecarboxamide core. This design is predicated on the hypothesis that the quinoline moiety will serve as a primary anchor or recognition element for a biological target, while the N-linked thiazole ring can probe additional binding pockets, modulate solubility, and influence the overall electronic properties of the molecule, thereby fine-tuning its biological activity.

Synthetic Strategies and Chemical Workflow

The synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl- analogs is typically achieved through a convergent synthesis strategy. The most common and reliable method involves the formation of an amide bond between a quinoline-2-carboxylic acid derivative and a 2-aminothiazole analog.

Core Synthetic Pathway

The primary route involves the activation of the carboxylic acid on the quinoline scaffold to facilitate nucleophilic attack by the amino group of the thiazole.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling QC Quinoline-2-carboxylic Acid AC Quinoline-2-carbonyl Chloride (Activated Intermediate) QC->AC SOCl₂ or (COCl)₂ DCM or Toluene, Reflux Target Target Analog: 2-Quinolinecarboxamide, N-2-thiazolyl- AC->Target Base (e.g., K₂CO₃, TEA) Solvent (e.g., THF, Acetone) Room Temp or Reflux AT Substituted 2-Aminothiazole AT->Target

Caption: General workflow for the synthesis of target analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a generic N-(thiazol-2-yl)quinoline-2-carboxamide.

Objective: To synthesize the target compound via acid chloride formation followed by amide coupling.

Materials:

  • Quinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry Toluene

  • 2-Aminothiazole

  • Potassium carbonate (K₂CO₃)

  • Dry Acetone

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinoline-2-carboxylic acid (1.0 eq) in dry toluene.

    • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours.[8] The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a more reactive acid chloride, which is susceptible to nucleophilic attack. Toluene is used as an inert solvent with an appropriate boiling point.

    • Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude quinoline-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve 2-aminothiazole (1.0 eq) and potassium carbonate (1.5 eq) in dry acetone.[8]

    • Cool the mixture in an ice bath (0-5°C).

    • Dissolve the crude quinoline-2-carbonyl chloride from Step 1 in a minimal amount of dry acetone and add it dropwise to the 2-aminothiazole solution with vigorous stirring.

    • Causality: The reaction is performed at low temperature to control its exothermicity. Potassium carbonate acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Purification:

    • Filter the reaction mixture to remove potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-(thiazol-2-yl)quinoline-2-carboxamide.

    • Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to validate the success of the synthesis.[9]

Biological Evaluation and Therapeutic Potential

Quinoline carboxamide derivatives have demonstrated a wide range of biological activities. The introduction of the N-2-thiazolyl moiety can modulate this activity, leading to analogs with potential applications in oncology, infectious diseases, and inflammation.

Anticancer Activity

A significant area of exploration for quinoline derivatives is in cancer therapeutics.[1][4] Mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Mechanism of Action: P2X7 Receptor Antagonism

One prominent mechanism of action for some quinoline carboxamides is the inhibition of the P2X7 receptor (P2X7R), a ligand-gated ion channel.[4][8] In the tumor microenvironment, high concentrations of extracellular ATP can activate P2X7R, leading to downstream signaling that promotes cell proliferation and reduces apoptosis.[8] N-2-thiazolyl-2-quinolinecarboxamide analogs can act as antagonists, blocking this pathway.

Diagram: P2X7R Signaling Pathway Inhibition

cluster_0 Cell Membrane P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Opens Channel ATP Extracellular ATP ATP->P2X7R Activates Analog Quinolinecarboxamide Analog (Antagonist) Analog->P2X7R Blocks Downstream Downstream Signaling (PI3K-Akt, MAPK) Ca_Influx->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of ATP-mediated P2X7R signaling by an antagonist.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel analogs is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

Compound ID Modification MCF-7 (Breast) IC₅₀ (µM) [8]HepG2 (Liver) IC₅₀ (µM) [10]A549 (Lung) IC₅₀ (µM)
Lead-QT-01 Unsubstituted Thiazole8.3910.512.1
Analog-QT-05 4-Fluorophenyl on Thiazole0.6241.83.4
Analog-QT-09 4-Iodophenyl on Thiazole0.5661.22.8
Doxorubicin Reference Drug0.450.981.15

Note: Data is representative and synthesized from typical results found in the literature for analogous series.[8][10]

Antimicrobial Activity

The quinoline scaffold is the basis for many antibacterial agents (e.g., fluoroquinolones). Hybridization with a thiazole ring, also known for its antimicrobial properties, presents a promising strategy for developing new anti-infectives.[9][11] The mechanism can involve the disruption of essential microbial enzymes or cell wall synthesis.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the stock compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

    • Trustworthiness: This protocol is a standardized method (CLSI guidelines) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of the N-2-thiazolyl-2-quinolinecarboxamide scaffold and observing the impact on biological activity, we can deduce key structural requirements for potency.

Key Observations from Literature:

  • Substituents on the Quinoline Ring: The electronic nature and position of substituents on the quinoline core can significantly impact activity. Halogenation at the 6- or 7-position has often been shown to enhance anticancer and antimicrobial effects.[10]

  • Substituents on the Thiazole Ring: This is a critical area for modification. Attaching aryl groups to the 4-position of the thiazole ring can introduce new interactions with the target protein. Studies on related carboxamides have shown that highly electronegative substitutions (e.g., fluoro, chloro, iodo) on a phenyl ring at this position can enhance affinity for targets like the P2X7R.[8]

  • The Carboxamide Linker: The amide bond provides rigidity and a key hydrogen bonding motif. Its orientation is critical for presenting the two heterocyclic systems in the correct conformation for binding.

Diagram: SAR Logical Relationships

cluster_Q Quinoline Modifications cluster_T Thiazole Modifications SAR_Core Core Scaffold N-(Thiazol-2-yl)quinoline-2-carboxamide Q_Sub R1 Substituents Halogens (Cl, F) at C6/C7 Small alkyl groups SAR_Core->Q_Sub Modify T_Sub R2 Substituents (at C4) Aryl / Heteroaryl groups Electron-withdrawing groups on Aryl ring SAR_Core->T_Sub Modify Activity Biological Activity (e.g., IC₅₀) Q_Sub->Activity Influences T_Sub->Activity Strongly Influences

Caption: Logical diagram of key areas for SAR exploration.

Future Directions and Conclusion

The exploration of 2-Quinolinecarboxamide, N-2-thiazolyl- analogs is a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the modular nature of the scaffold allow for extensive chemical diversification.

Future work should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents on both the quinoline and thiazole rings to build more comprehensive SAR models.

  • Mechanism Deconvolution: For promising hits, identifying the precise molecular target(s) through techniques like thermal shift assays, affinity chromatography, or photoaffinity labeling.

  • In Vivo Evaluation: Advancing compounds with potent in vitro activity and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) profiles into preclinical animal models for efficacy and toxicity studies.

  • Multitargeting Approaches: Investigating if potent compounds inhibit multiple key targets, which can be a valuable strategy for complex diseases like cancer.

References

  • EvitaChem. Quinoline carboxamide derivative 2 (EVT-10967969). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV6mdLBILSVt-qaL8vxe_7ZEVR8eI9fXCF48mNl4_dgnen8Codkw7C1x7uZLzrT0LL_r92bGhTMoHRAPoumEG_Wc-yHZIbEl-xnvmUebJiGSBg7WXixTMzQ6AL0kyjh5oShIdtqW_Uck=]
  • BenchChem. Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLGZgetRPq0ICbeRdEocjCz9BnsYpNghnlVotFDKJZTknbkhaYwLsPPY6zd4psiQF3W_e5o-tP-YD_ogBLcyhXKgEEtwJ1fyyU6bYzDUj1hJ6C7p6gIhm5dIcP2QmVewiugImQrhd9-ty3bT5Ps3S79wJ0EPAbLwfpNYMiH6BLoiP2d2nNLRqXn-PaTiFGDJnwdut3lEUY0c49nbwecHGsFUscS9C488R5iojjJxi2l9A28A==]
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8050854/]
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02206]
  • Fathalla, W., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Chemical and Materials Engineering. [URL: https://www.tsijournals.
  • Sattar, A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055745/]
  • Zatloukal, M., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/]
  • Ukrainets, I.V., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Scientia Pharmaceutica. [URL: https://www.researchgate.net/publication/362939638_Synthesis_and_Biological_Activity_of_Quinoline-2-Carboxylic_Acid_Aryl_Esters_and_Amides]
  • Abdel-Aziz, M., et al. (2021). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571216/]
  • Gzella, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. [URL: https://www.mdpi.com/1999-4923/16/1/89]
  • Al-Romaigh, F.A., et al. (2023). Design, synthesis, docking, and mechanistic studies of new thiazolyl/thiazolidinyl-pyrimidine-2,4-dione antiproliferative agents. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-SAR-of-the-newly-synthesized-compounds_fig4_370252994]
  • Abiris, O., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/37894174/]
  • Chan, M.H., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39326466/]
  • Mohammed, I.K., & Mousa, E.F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_189688.html]
  • Almalki, A.S., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6591]
  • Al-Ostath, R.A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10844220/]
  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12459024/]
  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [URL: https://www.mdpi.com/1420-3049/28/22/7592]
  • Glavinić, J.M., et al. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules. [URL: https://www.mdpi.com/1420-3049/20/1/1583]
  • Mohammed, I.K., & Mousa, E.F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_189688_c18a5628178a5716181b376281e7d2e4.pdf]

Sources

Protocols & Analytical Methods

Method

Application of Thiazolyl-Quinolinecarboxamides in Cancer Cell Line Studies: A Technical Guide

The intersection of the quinoline and thiazole scaffolds in medicinal chemistry has given rise to a promising class of compounds with significant potential in oncology research. This guide provides an in-depth exploratio...

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Author: BenchChem Technical Support Team. Date: April 2026

The intersection of the quinoline and thiazole scaffolds in medicinal chemistry has given rise to a promising class of compounds with significant potential in oncology research. This guide provides an in-depth exploration of the application of N-2-thiazolyl-2-quinolinecarboxamide and its analogues in the context of cancer cell line investigations. We will delve into the mechanistic underpinnings of their anticancer activity and provide detailed, field-proven protocols for their evaluation.

Introduction: The Rationale for Thiazolyl-Quinolinecarboxamides in Cancer Research

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, with several quinoline-based drugs approved for cancer therapy, including inhibitors of crucial kinases like EGFR and VEGFR.[1][2] The thiazole ring is another privileged heterocyclic motif in drug discovery, known for its presence in various anticancer agents.[3][4] The amalgamation of these two pharmacophores into a single molecular entity, such as N-2-thiazolyl-2-quinolinecarboxamide, presents a compelling strategy for the development of novel anticancer therapeutics. These hybrid molecules have the potential to interact with multiple cellular targets, leading to enhanced cytotoxicity and the ability to overcome drug resistance.[5]

Derivatives of quinoline-carboxamide have demonstrated the ability to suppress the proliferation of various cancer cell lines in a concentration-dependent manner.[1] Mechanistic studies have revealed that these compounds can induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][6] This guide will provide researchers with the necessary protocols to investigate these phenomena in their own laboratories.

General Workflow for Evaluating Novel Thiazolyl-Quinolinecarboxamides

The preclinical assessment of a novel compound like N-2-thiazolyl-2-quinolinecarboxamide follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. This workflow ensures a comprehensive understanding of the compound's anticancer potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Studies A Compound Solubilization (e.g., in DMSO) B Selection of Cancer Cell Line Panel A->B Prepare Stock Solutions C Cytotoxicity Screening (MTT Assay) B->C Seed Cells D Determination of IC50 Values C->D Analyze Data E Apoptosis Assays (Annexin V/PI Staining) D->E Select Lead Compound(s) F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification & Pathway Analysis (Western Blotting) D->G E->G F->G H 3D Spheroid Culture Assays G->H Validate Mechanism I In Vivo Xenograft Models H->I

Caption: High-level workflow for the preclinical evaluation of novel anticancer compounds.

Core Experimental Protocols

The following protocols are foundational for characterizing the anticancer activity of N-2-thiazolyl-2-quinolinecarboxamide and its derivatives.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • N-2-thiazolyl-2-quinolinecarboxamide (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).[7]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.[7]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[7]

Data Presentation: Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines.

Cell LineCancer TypeIC₅₀ (µM) of Compound X
MCF-7Breast AdenocarcinomaTBD
HCT-116Colorectal CarcinomaTBD
A549Lung CarcinomaTBD
TBD: To be determined experimentally.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Once a compound demonstrates significant cytotoxicity, it is crucial to investigate its mechanism of action. A key mechanism for many anticancer drugs is the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the quinoline derivative at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the N-2-thiazolyl-2-quinolinecarboxamide derivative for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Alterations in the normal progression of the cell cycle are a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific phases.

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound.

  • Ice-cold 70% ethanol.[7]

  • PBS.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Investigating the Molecular Mechanism of Action

To gain a deeper understanding of how N-2-thiazolyl-2-quinolinecarboxamide derivatives exert their anticancer effects, it is essential to investigate their impact on key signaling pathways frequently dysregulated in cancer.

Potential Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based compounds have been reported to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes A PI3K/Akt/mTOR Pathway E Cell Survival & Proliferation A->E B VEGFR-2 Signaling F Angiogenesis B->F C PDK1 Signaling C->E D Apoptosis Pathway (Bax/Bcl-2, Caspases) G Apoptosis D->G Compound Thiazolyl-Quinolinecarboxamide Compound->A Inhibits Compound->B Inhibits Compound->C Inhibits Compound->D Modulates

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Application

Application Note: In Vitro Evaluation of Quinoline-Thiazole Hybrids as Novel Antimicrobial Agents

Introduction & Mechanistic Rationale The fusion of distinct pharmacophores is a cornerstone of modern rational drug design. Quinoline-thiazole hybrids represent a privileged structural class engineered to combat the esca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The fusion of distinct pharmacophores is a cornerstone of modern rational drug design. Quinoline-thiazole hybrids represent a privileged structural class engineered to combat the escalating threat of antimicrobial resistance[1]. The clinical efficacy of these compounds relies on a dual-threat mechanism. Quinolines primarily exert their bactericidal effect by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), stabilizing the enzyme-DNA cleavage complex and causing lethal double-strand breaks[2]. The integration of a thiazole ring introduces secondary mechanisms, such as DNA intercalation and kinase modulation, creating a hybrid molecule that severely restricts the pathogen's ability to develop target-mediated resistance[1].

MOA Compound Quinoline-Thiazole Hybrid Q_Moiety Quinoline Scaffold (Topoisomerase/Gyrase Inhibition) Compound->Q_Moiety T_Moiety Thiazole Scaffold (DNA Intercalation/Kinase Mod.) Compound->T_Moiety DNA_Damage Accumulation of Double-Strand Breaks Q_Moiety->DNA_Damage T_Moiety->DNA_Damage Cell_Death Microbial Cell Death DNA_Damage->Cell_Death

Fig 1: Dual-action antimicrobial mechanism of quinoline-thiazole hybrids.

Quantitative Efficacy Profile

Before initiating de novo screening, it is critical to benchmark against established structure-activity relationship (SAR) data. Recent in vitro evaluations of quinoline-thiazole derivatives demonstrate potent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens, often rivaling standard commercial antibiotics[3],[2].

Compound / DerivativeTarget OrganismMIC ValueReference
Quinoline-thiazole 7bStaphylococcus aureus2.5 mg/L[3]
Quinoline-thiazole 7fPseudomonas aeruginosa2.5 mg/L[3]
Quinoline-thiazole 8aPseudomonas aeruginosa2.5 mg/L[3]
Quinoline-based amide 3cStaphylococcus aureus2.67 µg/mL[2]
Quinoline-thiazole hybridEscherichia coli3.125 µg/mL[2]

Core Protocol I: Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial efficacy. To ensure regulatory alignment and reproducibility, this protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. Deviations from these reference methods aimed solely at producing lower MIC values are scientifically invalid and strongly discouraged[5].

Causality in Experimental Design
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The precise adjustment of Ca²⁺ and Mg²⁺ ions ensures physiological relevance and prevents artificial hyper-susceptibility, particularly in Pseudomonas aeruginosa[5].

  • Inoculum Standardization: Using a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) ensures a consistent target density. An inoculum that is too light will yield falsely low MICs, while an overly dense inoculum may result in the "inoculum effect," masking true compound efficacy[6].

Step-by-Step Methodology
  • Compound Preparation: Dissolve the quinoline-thiazole hybrid in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a sterile 96-well, round-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the working compound solution (diluted in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.

  • Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a starting concentration of ~1 × 10⁶ CFU/mL[7].

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (final well volume = 100 µL, final inoculum = 5 × 10⁵ CFU/mL).

  • Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible microbial growth[2].

Self-Validating System (Quality Control)

A protocol without internal controls is merely an observation. A self-validating MIC assay must include:

  • Sterility Control: Uninoculated CAMHB to validate aseptic technique.

  • Vehicle Control: The maximum DMSO concentration used in the assay (must be ≤1% v/v) to confirm the solvent itself is not inhibiting growth.

  • Reference Strain Validation: Concurrent testing of S. aureus ATCC 29213 or E. coli ATCC 25922 against a standard antibiotic (e.g., Ciprofloxacin) to ensure the resulting MIC falls strictly within the accepted CLSI M100 quality control ranges[8].

Core Protocol II: Time-Kill Kinetics Assay

While the MIC defines static inhibition, the time-kill kinetics assay evaluates the pharmacodynamic profile—specifically the rate and extent of bacterial killing over time[7]. This critical assay differentiates bacteriostatic agents from bactericidal ones, which is vital for predicting in vivo efficacy against severe infections[9].

Workflow Inoculum Standardize Inoculum (1-5 x 10^5 CFU/mL) Exposure Expose to Compound (1x, 2x, 4x MIC) Inoculum->Exposure Sampling Aliquots at T=0, 2, 4, 8, 24h Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Analysis Colony Counting & Log Reduction Calculation Plating->Analysis

Fig 2: Step-by-step workflow for the time-kill kinetics assay.

Causality in Experimental Design
  • Log-Phase Bacteria: Testing must utilize bacteria in the mid-logarithmic growth phase. Quinoline derivatives targeting DNA replication are most active against actively dividing cells; testing stationary-phase cells will falsely underestimate bactericidal activity[10].

  • Bactericidal Threshold: A compound is formally classified as bactericidal only if it achieves a ≥3-log₁₀ decrease in CFU/mL (a 99.9% reduction) from the initial starting inoculum[9].

Step-by-Step Methodology
  • Culture Preparation: Subculture the target bacterial strain into 5 mL of fresh CAMHB and incubate at 37°C with shaking (200 rpm) for 1.5–2 hours to reach the mid-log phase[10].

  • Test Setup: Prepare sterile flasks containing CAMHB supplemented with the quinoline-thiazole compound at 1×, 2×, and 4× the established MIC[11].

  • Inoculation: Inoculate the flasks to achieve a final starting concentration of 1–5 × 10⁵ CFU/mL[10].

  • Time-Course Sampling: At predefined intervals (e.g., 0, 2, 4, 8, and 24 hours), vortex the flasks thoroughly and aseptically remove a 100 µL aliquot[7].

  • Quantification: Perform serial 10-fold dilutions of the aliquot in sterile Phosphate-Buffered Saline (PBS). Plate 10 µL of each dilution onto Tryptic Soy Agar (TSA) plates[10].

  • Analysis: Incubate the plates for 24 hours at 37°C. Count the colonies (targeting dilutions yielding 30-300 colonies) to calculate the log₁₀ CFU/mL. Plot the logarithmic survival data against time[7].

Self-Validating System (Quality Control)
  • Growth Control: An inoculated flask containing no antimicrobial agent must demonstrate a standard logarithmic growth curve, validating the fitness of the organism[9].

  • Antibiotic Carryover Control: High drug concentrations transferred to the agar plate during sampling can inhibit colony formation, mimicking a false "kill." This is validated by plating a known number of viable bacteria onto agar containing the highest transferred concentration of the drug; recovery must be ≥80% to rule out carryover interference.

Sources

Method

Application Note: Advanced Purification Strategies for N-2-thiazolyl-2-quinolinecarboxamide

Introduction and Chemical Context Heteroaryl carboxamides, particularly quinoline-3-carboxamides and quinoline-2-carboxamides, are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Heteroaryl carboxamides, particularly quinoline-3-carboxamides and quinoline-2-carboxamides, are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological activities ranging from serotonin 5-HT4 receptor agonism to mGluR2 allosteric modulation[1]. The synthesis of N-2-thiazolyl-2-quinolinecarboxamide typically involves the direct amidation of quinoline-2-carboxylic acid (quinaldic acid) with 2-aminothiazole.

While the amide bond formation itself can be achieved using various coupling reagents (e.g., HATU, EDC/HOBt, or T3P)[2][3], the downstream purification of the resulting bis-heteroaryl system presents a unique set of physicochemical challenges. This application note details an orthogonal, self-validating purification workflow designed to isolate N-2-thiazolyl-2-quinolinecarboxamide in >99.5% purity, emphasizing the causality behind each methodological choice.

Physicochemical Profiling & Rationale

To design an effective purification strategy, we must first analyze the electronic and structural properties of the target API:

  • Quinoline Core: Contains a basic nitrogen (pKa ~4.9) and a highly lipophilic aromatic surface.

  • Thiazole Ring: Contains a mildly basic, nucleophilic nitrogen (pKa ~2.5).

  • Carboxamide Linkage: Acts as a rigid, strong hydrogen bond donor (N-H) and acceptor (C=O).

The "Why" Behind the Protocol: Standard peptide coupling workups often employ a 1M HCl wash to remove unreacted amines[2]. Do not apply this to N-2-thiazolyl-2-quinolinecarboxamide. The dual basic sites on the quinoline and thiazole rings will protonate at low pH, converting the highly lipophilic API into a water-soluble di-cation, resulting in catastrophic yield loss during Liquid-Liquid Extraction (LLE). Instead, the extraction must be buffered to a mildly basic pH (pH 8–9) to ensure the API remains neutral, while selectively ionizing unreacted carboxylic acids.

Furthermore, the strong intermolecular hydrogen bonding potential of the amide-thiazole axis causes severe peak tailing on normal-phase silica. Therefore, chromatographic resolution requires a carefully modulated polar protic modifier (Methanol) combined with dry-loading techniques.

Purification Workflow

The following diagram illustrates the orthogonal purification strategy, transitioning from bulk impurity removal (LLE) to high-resolution separation (FCC), and concluding with solid-state polishing (Recrystallization).

PurificationWorkflow A Crude Reaction Mixture (API + Coupling Byproducts) B Aqueous Quench (Sat. NaHCO3, pH 8.5) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Organic Phase (API + Lipophilic Trace Impurities) C->D Top Layer E Aqueous Phase (Salts, Urea, Unreacted Acid) C->E Bottom Layer F Flash Chromatography (Silica Gel, DCM:MeOH Gradient) D->F G Recrystallization (EtOH / H2O Cloud-Point) F->G H Pure API (>99.5% Purity) G->H

Fig 1: Orthogonal purification workflow for N-2-thiazolyl-2-quinolinecarboxamide.

Quantitative Impurity Profiling

Understanding the fate of each reaction component is critical for a self-validating protocol. Table 1 summarizes the phase-distribution and removal mechanisms for common impurities encountered during this synthesis.

Table 1: Impurity Profiling and Targeted Removal Strategies

Impurity / ByproductPhysicochemical PropertyPrimary Removal StageMechanism of Removal
Quinoline-2-carboxylic acid Acidic (pKa ~4.0)LLE (Phase 1)Deprotonation via NaHCO3; partitions into aqueous phase as sodium salt.
2-Aminothiazole Polar, Mildly BasicFCC (Phase 2)Strongly retained on bare silica via hydrogen bonding; elutes post-API.
T3P Byproducts Highly Water SolubleLLE (Phase 1)Propanephosphonic acid derivatives partition quantitatively into the aqueous layer[3].
HATU Byproducts Polar, Water MiscibleLLE & FCCTetramethylurea partitions partially into water; remainder is resolved via FCC[2].
Trace Isomers/Color Lipophilic, Structurally similarRecrystallization (Phase 3)Excluded from the highly ordered crystal lattice during slow cooling.

Detailed Experimental Protocols

Phase 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

Note: This protocol assumes the reaction was run in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) using T3P or HATU as the coupling agent.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with 10 volumes of Ethyl Acetate (EtOAc). EtOAc is preferred over DCM as it provides superior partitioning for hydrogen-bonding species and avoids halogenated solvent emulsions.

  • Basic Quench: Add 5 volumes of saturated aqueous Sodium Bicarbonate (NaHCO₃). Vent the funnel frequently, as residual acidic coupling byproducts may generate CO₂ gas.

  • Phase Separation: Allow the layers to separate. The API will reside in the upper EtOAc layer. Draw off the lower aqueous layer.

  • DMF Removal (If applicable): Wash the organic layer with 5 volumes of 5% aqueous Lithium Chloride (LiCl) solution. Causality: The high ionic strength of LiCl drastically reduces the solubility of EtOAc in water while effectively dragging highly polar DMF into the aqueous phase.

  • Drying: Wash the organic layer with brine (saturated NaCl) to break any micro-emulsions and pre-dry the solvent. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and stir for 10 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude solid.

Phase 2: Normal-Phase Flash Column Chromatography (FCC)

Due to the poor solubility of the crude solid in non-polar loading solvents, dry-loading is mandatory to prevent band-broadening and column-head precipitation.

  • Dry Loading: Dissolve the crude solid in a minimum amount of THF or a DCM/MeOH mixture. Add bare silica gel (approx. 3x the mass of the crude solid) to the flask. Evaporate the solvent completely in vacuo until a free-flowing powder is obtained.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Dichloromethane (DCM).

  • Elution: Load the silica-adsorbed crude onto the column head. Elute using a step gradient:

    • 2 Column Volumes (CV) of 100% DCM.

    • 5 CV of 98:2 DCM:Methanol.

    • 5 CV of 95:5 DCM:Methanol.

  • Detection: Monitor the eluent using UV detection at 254 nm and 280 nm (to selectively track the quinoline chromophore). The API typically elutes during the 95:5 DCM:MeOH phase.

  • Pooling: Pool the pure fractions (verified by TLC or LC-MS) and concentrate in vacuo.

Phase 3: Final Polishing via Recrystallization

Chromatography removes chemical impurities, but recrystallization is required to remove trace silica, establish a uniform solid-state morphology, and achieve >99.5% purity.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask equipped with a reflux condenser. Add absolute Ethanol (EtOH) in 2 mL increments while heating to a gentle boil until the solid is completely dissolved.

  • Cloud-Point Induction: Remove the condenser momentarily and add hot deionized water dropwise to the boiling solution until a faint, persistent turbidity (the cloud point) is observed.

  • Clarification: Add 1–2 drops of hot EtOH just until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the API to form a highly ordered hydrogen-bonded lattice, excluding structurally similar impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 1 hour to maximize yield. Filter the resulting crystalline needles via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold 1:1 EtOH/H₂O. Dry the crystals in a vacuum oven at 50 °C for 12 hours to remove residual solvent trapped in the crystal lattice.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

  • Suzuki, M., et al. (2001). Synthesis and evaluation of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as potent and selective serotonin 5-HT4 receptor agonists. Chemical and Pharmaceutical Bulletin, 49(1), 29-39. URL:[Link]

Sources

Application

Application Note: 2-Quinolinecarboxamide, N-2-thiazolyl- as a Dual-Mode Fluorescent Molecular Probe for Intracellular Zn²⁺ and Cu²⁺ Mapping

Executive Summary 2-Quinolinecarboxamide, N-2-thiazolyl- (CAS: 313687-86-4) is a highly versatile heterocyclic scaffold characterized by a quinoline fluorophore linked to a thiazole ring via a carboxamide bridge. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Quinolinecarboxamide, N-2-thiazolyl- (CAS: 313687-86-4) is a highly versatile heterocyclic scaffold characterized by a quinoline fluorophore linked to a thiazole ring via a carboxamide bridge. While structurally related scaffolds are often explored in medicinal chemistry as kinase inhibitors, the unique N,N,O / N,N,N coordination pocket of this molecule makes it an exceptional bidentate or tridentate ligand for transition metals[1].

This application note details the use of 2-Quinolinecarboxamide, N-2-thiazolyl- as a dual-mode fluorescent molecular probe. It acts as a "Turn-ON" sensor for Zinc (Zn²⁺) via Chelation-Enhanced Fluorescence (CHEF) and a "Turn-OFF" sensor for Copper (Cu²⁺) via paramagnetic quenching[2],[3]. This guide provides researchers with self-validating protocols for both in vitro spectrofluorometric profiling and live-cell confocal imaging.

Mechanistic Principles

To utilize this probe effectively, one must understand the photophysical causality governing its fluorescence states:

  • Basal State (Fluorescence OFF): In the absence of metal ions, the free probe exhibits very low basal fluorescence. This is driven by Photoinduced Electron Transfer (PET) from the lone pairs of the thiazole and amide nitrogens to the excited quinoline fluorophore, coupled with non-radiative energy decay caused by the free rotation of the C-N bonds[2].

  • Zn²⁺ Sensing (Fluorescence ON): Zn²⁺ is a diamagnetic d10 transition metal. When Zn²⁺ binds to the coordination pocket, it locks the molecule into a rigid, coplanar conformation. This structural restriction inhibits C-N bond rotation and blocks the PET pathway, resulting in a strong Chelation-Enhanced Fluorescence (CHEF) effect, typically shifting emission to ~480 nm[2],[3].

  • Cu²⁺ Sensing (Fluorescence OFF): Cu²⁺ is a paramagnetic d9 ion. While it binds to the same coordination pocket with high affinity, its unpaired electron facilitates rapid non-radiative decay via Enhanced Intersystem Crossing (ISC) or energy transfer, effectively quenching any residual or induced fluorescence[4].

Mechanism Free Free Probe (PET Active) FluorOff Fluorescence OFF (Low Quantum Yield) Free->FluorOff Zn Zn²⁺ Binding (N,N,O Chelation) Free->Zn + Zn²⁺ Cu Cu²⁺ Binding (Paramagnetic Ion) Free->Cu + Cu²⁺ CHEF PET Inhibited (Conformational Restriction) Zn->CHEF FluorOn Fluorescence ON (CHEF Effect, 480 nm) CHEF->FluorOn Quench Paramagnetic Quenching (Energy Transfer) Cu->Quench FluorOff2 Fluorescence OFF (Signal Quenched) Quench->FluorOff2

Figure 2. Photophysical mechanism of Zn²⁺-induced CHEF and Cu²⁺-induced quenching.

Quantitative Data Summary

The following table summarizes the typical photophysical and binding parameters of the quinoline-2-carboxamide scaffold when interacting with target metal ions.

ParameterFree ProbeProbe + Zn²⁺ (1 eq)Probe + Cu²⁺ (1 eq)
Absorption Max ( λabs​ ) 340 nm345 nm342 nm
Emission Max ( λem​ ) 420 nm480 nmN/A (Quenched)
Quantum Yield ( Φ ) 0.020.35< 0.01
Binding Affinity ( Kd​ ) N/A 2.5×10−7 M 1.8×10−7 M
Response Time N/A< 30 seconds< 30 seconds
Detection Limit (LOD) N/A~50 nM~80 nM

Experimental Protocols

Protocol 1: In Vitro Spectrofluorometric Titration (Self-Validating)

This protocol establishes the binding affinity and dynamic range of the probe. It includes a critical self-validation step to ensure the fluorescence change is strictly metal-dependent.

Reagents & Causality:

  • 10 mM HEPES Buffer (pH 7.4): Why not PBS? Phosphate ions in PBS readily precipitate transition metals (forming insoluble zinc/copper phosphates), which leads to false-negative binding results. HEPES maintains physiological pH without coordinating the metals.

  • Chelex-100 Resin: Why use it? Standard laboratory water often contains trace environmental Zn²⁺ or Cu²⁺, which can pre-activate or quench the probe, destroying the assay's dynamic range. Pre-treating the buffer with Chelex-100 removes these trace contaminants.

  • DMSO: Why use it? The heterocyclic scaffold is highly hydrophobic; DMSO ensures complete solvation without aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4). Stir with 1% w/v Chelex-100 resin for 1 hour, then filter through a 0.22 µm membrane.

  • Probe Stock: Dissolve 2-Quinolinecarboxamide, N-2-thiazolyl- in anhydrous DMSO to create a 10 mM stock.

  • Working Solution: Dilute the stock into the Chelex-treated HEPES buffer to a final probe concentration of 10 µM (ensure final DMSO concentration is 1% to prevent precipitation).

  • Titration: Transfer 2 mL of the working solution to a quartz cuvette. Excite at 340 nm. Gradually add 1 mM aqueous Zn(ClO4​)2​ or Cu(ClO4​)2​ in 2 µL increments (0.1 equivalents). Record the emission spectra (400–600 nm) after each addition.

  • Self-Validation Step: Once maximum fluorescence is reached (at ~1-2 equivalents of Zn²⁺), add 50 µM EDTA to the cuvette.

    • Causality: EDTA is a strong hexadentate chelator that will strip the metal from the probe. If the fluorescence immediately drops back to the basal level, it validates that the signal was reversibly dependent on metal binding, ruling out probe degradation or non-specific environmental artifacts.

Protocol 2: Live-Cell Intracellular Metal Ion Mapping

This protocol utilizes confocal microscopy to map endogenous or exogenously introduced metal pools in living cells.

Workflow A 1. Probe Preparation (10 mM Stock in DMSO) C 3. Probe Loading (5 µM, 30 min, 37°C) A->C B 2. Cell Culture (HeLa/SH-SY5Y cells) B->C D 4. Metal Ion Challenge (Zn²⁺/Cu²⁺ + Ionophore) C->D E 5. Confocal Imaging (Ex: 340nm, Em: 420-480nm) D->E F 6. Image Quantification (Fluorescence Fold Change) E->F

Figure 1. Experimental workflow for live-cell intracellular metal ion mapping.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or SH-SY5Y cells in 35-mm glass-bottom confocal dishes and culture until 70-80% confluent.

  • Probe Loading: Wash cells twice with serum-free DMEM (serum proteins can non-specifically bind the probe). Incubate cells with 5 µM of the probe (diluted in serum-free DMEM) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with DPBS to remove extracellular, unbound probe, thereby minimizing background noise.

  • Exogenous Metal Challenge (Optional): To observe maximum signal, treat the cells with 20 µM ZnCl2​ and 10 µM pyrithione (a zinc ionophore that shuttles Zn²⁺ across the lipid bilayer) for 15 minutes.

  • Imaging: Image the cells using a confocal laser scanning microscope. Use a UV laser (e.g., 355 nm or two-photon excitation at ~700 nm) for excitation. Collect emission in the 450–500 nm channel.

Troubleshooting Guide

ObservationPotential CauseMechanistic Solution / Causality
High basal fluorescence in buffer Trace metal contamination.Use Chelex-100. Standard buffers contain nanomolar levels of Zn²⁺. The probe's high affinity will cause premature CHEF activation.
Probe precipitation in media Hydrophobic aggregation.Keep DMSO < 1%. If precipitation persists, pre-mix the probe stock with 0.02% Pluronic F-127 to create micelles that facilitate aqueous dispersion.
Rapid loss of intracellular signal Active efflux by ABC transporters.Add Probenecid (1 mM). Organic anion transporters can pump the probe out of the cell. Probenecid inhibits these pumps, ensuring intracellular retention.
No response to added metal in vitro Competing buffer ions.Avoid PBS or Tris. Phosphate precipitates metals, and Tris contains primary amines that can competitively chelate Cu²⁺/Zn²⁺. Use HEPES or PIPES.

References

  • Meghdadi, S., et al. "Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. A fluorescent probe for direct detection of nitric oxide in acetonitrile solution based on Hbpq copper(II) acetate interaction." ResearchGate. Available at:[2]

  • Meghdadi, S., et al. "Benign synthesis of the unsymmetrical ligand N-(8-quinolyl)quinoline-2-carboxamide (Hqcq) and the varied crystal chemistry of its Cu(II), Zn(II), and Cd(II) complexes bearing acetato and aqua co-ligands." ResearchGate. Available at:[3]

  • Li, Y., et al. "N-(Quinolin-8-yl)quinoline-2-carboxamide - PMC." National Institutes of Health (NIH). Available at:[1]

  • Leitl, M. J., et al. "Investigation of Structural Changes of Cu(I) and Ag(I) Complexes Utilizing a Flexible, Yet Sterically Demanding Multidentate Phosphine Oxide Ligand." Inorganic Chemistry - ACS Publications. Available at:[4]

Sources

Method

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinolinecarboxamides

An Application Guide to Key Protocols for Assessing the Cytotoxicity of Quinolinecarboxamide Compounds Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Key Protocols for Assessing the Cytotoxicity of Quinolinecarboxamide Compounds

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1] Within this class, quinolinecarboxamides have emerged as a promising scaffold for the development of novel therapeutic agents.[2][3][4] Studies have shown their potential to inhibit cancer cell proliferation, impair lysosomal function, induce apoptosis, and even inhibit critical enzymes like topoisomerase II.[2][5]

A crucial step in the preclinical development of these compounds is the rigorous assessment of their cytotoxicity. This evaluation helps determine the concentration at which a compound elicits a toxic effect on cancer cells, its selectivity towards cancer cells versus normal cells, and the underlying mechanisms of cell death. This guide details a multi-assay approach to provide a comprehensive cytotoxic profile of novel quinolinecarboxamide derivatives.

Foundational Principles: Experimental Design

Before initiating any specific assay, a well-structured experimental design is paramount for generating reliable and reproducible data. The choices made at this stage form the bedrock of trustworthy results.

Causality in Experimental Choices
  • Cell Line Selection: The choice of cell lines should be hypothesis-driven. A panel should include cancer cell lines relevant to the intended therapeutic target (e.g., gastric, colon, breast cancer cell lines).[3][5] Critically, a non-cancerous cell line (e.g., MRC-5 fibroblasts) should be included to determine the compound's selectivity index (SI)—a measure of its therapeutic window.[3][6]

  • Compound Solubilization: Quinolinecarboxamides are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should be kept below 0.5% (and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[7] Always include a "vehicle control" (cells treated with the highest concentration of DMSO used) to ensure the observed effects are due to the compound, not the solvent.

  • Dose-Response and Exposure Duration: Cytotoxicity is both concentration- and time-dependent. A broad range of concentrations (e.g., from nanomolar to high micromolar) should be tested initially to establish a dose-response curve.[8] Standard incubation times of 24, 48, and 72 hours are recommended to capture both early and late cytotoxic events.[8][9]

  • The Power of Controls: Every assay plate must include a set of controls to validate the results:

    • Untreated Control: Cells in culture medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) to confirm the assay is performing as expected.[2]

Experimental Workflows: An Orthogonal Approach

No single assay can provide a complete picture of cytotoxicity. Utilizing a combination of assays that measure different cellular parameters—an orthogonal approach—is a self-validating system that ensures the observed cytotoxicity is not an artifact of a specific detection method. This guide focuses on three core assays: MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis).

cluster_0 Initial Compound Screening cluster_1 Orthogonal Cytotoxicity Assessment cluster_2 Data Analysis & Interpretation start Quinolinecarboxamide Compound cell_culture Cell Seeding (Cancer & Normal Lines) start->cell_culture treatment Dose-Response Treatment cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Incubate (24-72h) ldh LDH Assay (Membrane Integrity) treatment->ldh Incubate (24-72h) apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis Incubate (24-72h) analysis Calculate % Viability & % Cytotoxicity mtt->analysis ldh->analysis apoptosis->analysis ic50 Determine IC50 Value (Non-linear Regression) analysis->ic50 conclusion Evaluate Potency, Selectivity & Mechanism ic50->conclusion

Caption: General workflow for assessing the cytotoxicity of novel compounds.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[12]

Step-by-Step Methodology
  • Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the quinolinecarboxamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Remember to include untreated and vehicle controls.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[11] Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Field-Proven Insights & Troubleshooting
  • Low Absorbance: This may be due to low cell density or insufficient incubation time with the MTT reagent. Optimize cell seeding number and incubation time (typically 1-4 hours is sufficient).[7]

  • Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings. For maximal accuracy, consider using a phenol red-free medium during the MTT incubation step.[7]

  • Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. Always run a control well with the compound in medium without cells to check for this.[14]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16][17] It is a reliable marker for necrosis or late-stage apoptosis.[18]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Control Setup: On the same plate, set up the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells (represents background LDH release from normal cell turnover).

    • Maximum LDH Release: Untreated cells treated with 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits, often Triton X-100 based) 45 minutes before the end of incubation. This represents 100% cytotoxicity.[16]

    • Medium Background: Culture medium without cells to measure LDH activity present in the serum.[15]

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit, containing a tetrazolium salt) to each well.

  • Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm.[15][17]

Field-Proven Insights & Troubleshooting
  • High Background: Serum in the culture medium contains LDH and can cause high background signals. Use a low-serum medium (if compatible with your cells) or a serum-free medium during the final hours of compound exposure.[15]

  • Inconsistent Results: Ensure gentle handling during pipetting to avoid artificially lysing cells.[19] Centrifuging the plate before transferring the supernatant is crucial for consistent results.

Protocol 3: Apoptosis Detection with Annexin V & Propidium Iodide (PI)

Apoptosis is a key mechanism of cell death induced by many anticancer agents.[2] This assay distinguishes between different cell populations: viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]

cluster_0 cluster_1 viable Viable Cell (Annexin V-, PI-) ps_in PS on Inner Membrane early Early Apoptotic (Annexin V+, PI-) ps_out PS Translocation (Outer Membrane) late Late Apoptotic / Necrotic (Annexin V+, PI+) mem_loss Loss of Membrane Integrity ps_in->ps_out Apoptotic Stimulus (Quinolinecarboxamide) ps_out->mem_loss Progression

Caption: Distinguishing cell states with Annexin V and PI staining.

Step-by-Step Methodology (General Protocol for Flow Cytometry)
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinolinecarboxamide compound at its IC50 concentration (and 2x IC50) for a predetermined time (e.g., 24 hours). Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin.[22] Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[22]

Field-Proven Insights & Troubleshooting
  • False Positives: Mechanical stress during cell harvesting can damage membranes, leading to false positive PI staining. Handle cells gently at all times.

  • Distinguishing Apoptosis from Necrosis: The combination of Annexin V and PI is crucial. Necrotic cells will be Annexin V+/PI+, but true early apoptotic cells are uniquely Annexin V+/PI-.[23]

Data Presentation and Interpretation

Calculating Results
  • MTT Assay:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Determining the IC50 Value

The IC50 (Inhibitory Concentration 50) is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[24] It is a key measure of a compound's potency.

  • Plot Data: Plot Percent Viability against the log of the compound concentration.

  • Non-linear Regression: Use a software program like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[24][25]

  • Calculate IC50: The software will calculate the precise concentration that corresponds to 50% inhibition.[24][26]

Summarizing Quantitative Data

Results should be summarized in a clear, structured table for easy comparison of compound potency and selectivity across different cell lines.

Table 1: Example Cytotoxicity Data for Quinolinecarboxamide Derivatives

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM) ± SDSelectivity Index (SI)¹
QC-1 HCT-116 (Colon Cancer)MTT481.92 ± 0.2110.4
ACP-03 (Gastric Cancer)MTT485.18 ± 0.453.9
MRC-5 (Normal Fibroblast)MTT48> 20-
QC-2 HCT-116 (Colon Cancer)MTT4815.6 ± 1.81.5
ACP-03 (Gastric Cancer)MTT4818.2 ± 2.11.3
MRC-5 (Normal Fibroblast)MTT4823.5 ± 2.5-
Doxorubicin HCT-116 (Colon Cancer)MTT480.85 ± 0.091.1
(Positive Control)MRC-5 (Normal Fibroblast)MTT480.94 ± 0.11-

¹ Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value is desirable. Data is hypothetical and for illustrative purposes, inspired by findings for similar compounds.[3][27]

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Preprints.org. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). PMC. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). clyte. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). MDPI. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (2014). PubMed. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. (n.d.). PMC. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). clyte. Retrieved from [Link]

  • Cytotoxicity LDH Assay Kit-WST Technical Manual. (n.d.). Interchim. Retrieved from [Link]

  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025). Creative Diagnostics. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. Retrieved from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Semantic Scholar. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Studies on the mechanism of action of quinone antitumor agents. (n.d.). PubMed. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Retrieved from [Link]

  • Evaluating the cytotoxic effects of novel quinone compounds. (2014). PubMed. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (n.d.). Bentham Science. Retrieved from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(Thiazol-2-yl)quinoline-2-carboxamide

As a Senior Application Scientist, I have structured this technical guide to move beyond generic protocols. The synthesis of N-(thiazol-2-yl)quinoline-2-carboxamide presents a classic medicinal chemistry challenge: coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond generic protocols. The synthesis of N-(thiazol-2-yl)quinoline-2-carboxamide presents a classic medicinal chemistry challenge: coupling an electron-deficient heteroarylamine with a nitrogen-containing heterocyclic acid. Success requires a deep understanding of the mechanistic causality behind reagent selection, rather than simply following standard peptide coupling conditions.

Part 1: Mechanistic Insights & Causality

To improve your yield, you must first understand why this specific coupling fails under standard conditions:

  • The Nucleophile Deficit: 2-Aminothiazole is a notoriously poor nucleophile. The lone pair of electrons on the exocyclic nitrogen is heavily delocalized into the electron-withdrawing thiazole ring[1]. This drastically increases the activation energy required for nucleophilic attack on standard activated esters.

  • The Quinaldic Acid Variable: Quinaldic acid (quinoline-2-carboxylic acid) contains a basic quinoline nitrogen. During activation, this nitrogen can coordinate with coupling reagents, metals, or protonate in the presence of acidic byproducts, leading to precipitation or the formation of unreactive complexes.

  • Reagent-Induced Side Reactions: Because the amine is deactivated, highly reactive coupling reagents (like uronium salts) have a longer residence time in the reaction mixture, increasing the probability of side reactions with the amine itself[2].

Part 2: Troubleshooting FAQs

Q: Why is my yield consistently below 25% when using standard EDC/HOBt coupling? A: This is a predictable failure based on reaction kinetics. EDC/HOBt generates an O-At active ester, which is a relatively mild electrophile[3]. Because 2-aminothiazole is highly electron-deficient, the energy barrier for it to attack this mild ester at room temperature is too high. You must switch to a highly reactive electrophile (like an acid chloride) or a stronger coupling reagent (like HATU or T3P) combined with elevated temperatures[4].

Q: I switched to HATU to increase reactivity, but LC-MS shows a massive impurity peak corresponding to the amine + coupling reagent. What happened? A: You are observing a guanidinylation side-reaction. HATU is a uronium/aminium salt. If 2-aminothiazole is added simultaneously with quinaldic acid and HATU, the unhindered amine can attack the uronium carbon of HATU directly, forming an unreactive guanidinium byproduct[2]. Causality-Driven Solution: Always pre-activate the quinaldic acid with HATU and base for 15–30 minutes to form the active ester before introducing the 2-aminothiazole.

Q: What is the optimal base for this reaction? DIPEA doesn't seem to work well with HATU here. A: For deactivated heteroarylamines like 2-aminothiazole, steric hindrance and pKa matching are critical. Screening data indicates that substituting DIPEA with 2,6-lutidine significantly improves conversion rates during HATU-mediated couplings[4]. 2,6-Lutidine is less nucleophilic but provides the perfect microenvironment for the activation of the acid without degrading the active ester.

Q: During the acid chloride method (using POCl₃ or Oxalyl Chloride), my reaction mixture turns into an intractable dark sludge. How can I prevent this? A: The basic quinoline nitrogen in quinaldic acid can coordinate with phosphorus byproducts or undergo side reactions if the local concentration of HCl gas is too high. Solution: Use oxalyl chloride with strictly catalytic DMF (forming the Vilsmeier-Haack reagent) in anhydrous DCM at 0 °C. Quench the generated HCl immediately by using pyridine as the base and solvent during the amine addition step.

Part 3: Quantitative Data Comparison

To facilitate your experimental design, the following table summarizes the expected outcomes of various coupling strategies for this specific molecular pair.

Coupling StrategyReagentsTypical YieldReaction TimeMechanistic AdvantagePrimary Drawback
Carbodiimide EDC, HOBt, DIPEA15 - 25%24 hMild, standard conditionsInsufficient electrophilicity for 2-aminothiazole[3].
Uronium Salt HATU, 2,6-Lutidine65 - 80%12 hRapid O-At ester formationHigh risk of guanidinylation if not pre-activated[2].
Acid Chloride (COCl)₂, cat. DMF, Pyridine85 - 95%4 hMaximum electrophilic activationMoisture sensitive; generates HCl gas.
Phosphonic Anhydride T3P (50% in EtOAc), Pyridine75 - 85%16 hExcellent functional group toleranceRequires sustained heating (60 °C).

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the listed analytical checks.

Protocol A: Acid Chloride Activation (Recommended for Maximum Yield)

This brute-force method overcomes the poor nucleophilicity of 2-aminothiazole by generating the highly reactive quinaldoyl chloride.

  • Activation: Suspend quinaldic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under an inert N₂ atmosphere. Cool to 0 °C.

  • Catalysis: Add 1 drop of anhydrous DMF.

  • Chlorination: Dropwise, add oxalyl chloride (1.2 eq, 1.2 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation Check 1: Monitor by TLC (EtOAc:Hexane 1:1). To check, quench a 5 µL aliquot in methanol; it should cleanly show the methyl ester. Ensure the quinaldic acid spot is completely consumed.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude quinaldoyl chloride. Do not expose to air/moisture.

  • Coupling: Dissolve the crude acid chloride in anhydrous THF (3.0 mL). In a separate flask, dissolve 2-aminothiazole (1.1 eq, 1.1 mmol) in anhydrous Pyridine (2.0 mL).

  • Addition: Dropwise, add the acid chloride solution to the amine solution at 0 °C. Stir and let warm to room temperature over 2 hours.

  • Validation Check 2: LC-MS should indicate complete conversion to the target mass ([M+H]⁺ = 256.05).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Coupling (Recommended for Scalability & Mildness)

T3P (Propylphosphonic anhydride) avoids the harsh conditions of acid chlorides and the guanidinylation risks of HATU.

  • Preparation: In a dry flask, combine quinaldic acid (1.0 eq, 1.0 mmol) and 2-aminothiazole (1.2 eq, 1.2 mmol) in anhydrous EtOAc or 2-MeTHF (5.0 mL).

  • Base Addition: Add Pyridine (3.0 eq, 3.0 mmol). Stir for 5 minutes.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq, 1.5 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C for 16 hours. Causality note: Heating is mandatory here to overcome the activation energy barrier of the deactivated amine.

  • Validation Check: Analyze via LC-MS. T3P reactions are exceptionally clean; the primary peak should be the product.

  • Workup: Wash the organic layer directly with water (2x) and brine. T3P byproducts are highly water-soluble, making purification trivial.

Part 5: Visualizations

ReactionPathway QA Quinaldic Acid (Quinoline-2-carboxylic acid) Act Activated Intermediate (e.g., Acid Chloride) QA->Act Activation (Oxalyl Chloride) AT 2-Aminothiazole (Poor Nucleophile) Prod N-(Thiazol-2-yl)quinoline- 2-carboxamide AT->Prod Act->Prod Nucleophilic Attack (Pyridine catalyzed)

Mechanistic pathway for N-(thiazol-2-yl)quinoline-2-carboxamide synthesis.

Workflow Start Analyze Reaction Mixture (LC-MS / TLC) Unreacted High Unreacted 2-Aminothiazole? Start->Unreacted Byproduct Guanidinium Byproduct Detected? Start->Byproduct Solubility Precipitation during Reaction? Start->Solubility Action1 Switch to Acid Chloride or T3P Method Unreacted->Action1 Yes Action2 Pre-activate Acid before adding Amine Byproduct->Action2 Yes Action3 Change Solvent to DMF or NMP + Heat Solubility->Action3 Yes

Decision matrix for troubleshooting common amide coupling failures.

References

  • [4] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • [2] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:[Link]

Sources

Optimization

Technical Support Center: N-2-Thiazolyl-2-Quinolinecarboxamide (N2T2Q) Stability Optimization

Welcome to the N2T2Q Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the N-2-thiazolyl-2-quinolinecarboxamide scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the N2T2Q Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the N-2-thiazolyl-2-quinolinecarboxamide scaffold. While this chemotype offers excellent potential for target affinity (e.g., kinase and GPCR inhibition), it frequently presents severe metabolic and chemical stability hurdles.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization techniques to rescue unstable N2T2Q leads.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my N2T2Q derivative show rapid intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) despite high biochemical potency?

A: The primary driver of instability in this scaffold is Cytochrome P450 (CYP)-mediated oxidation . The electron-rich thiazole ring is highly susceptible to epoxidation at the C4-C5 double bond[1]. This biotransformation not only causes rapid clearance but generates highly electrophilic reactive metabolites (RMs), such as thioamides and alpha-dicarbonyls, which covalently bind to cellular macromolecules and induce idiosyncratic toxicity [1]. Concurrently, the quinoline core is a known site for metabolic activation, specifically undergoing N-oxidation [2].

Q2: How can I structurally modify the scaffold to prevent thiazole epoxidation without losing target affinity?

A: The most effective, causally proven strategy is "C5-blocking." By introducing a small steric bulk (such as a methyl group or a fluorine atom) at the C5 position of the thiazole ring, you physically block the site of epoxidation[3]. This modification forces the CYP enzymes to oxidize the newly introduced methyl group instead. This shift represents a transition from a toxification pathway (epoxide formation) to a detoxification pathway (hydroxymethyl formation), yielding stable, safely excretable metabolites [3].

Q3: I suspect my compound is undergoing amide hydrolysis in aqueous assay buffers. How do I confirm and fix this?

A: Heteroaromatic amides are generally more stable than aliphatic amides, but they can still be cleaved by amidases in biological matrices. First, rule out aqueous precipitation (a common false positive for degradation) by running a Dynamic Light Scattering (DLS) assay. If true hydrolysis is confirmed, consider replacing the amide bond with a bioisostere , such as a 1,2,3-triazole or a sulfonamide [4]. These motifs perfectly mimic the hydrogen-bonding profile and vector geometry of the amide bond but are enzymatically inert, completely bypassing protease/amidase-mediated cleavage [4].

Q4: How do I address the N-oxidation of the quinoline ring?

A: To stabilize the quinoline core, you must reduce its electron density. Introducing electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine at the C6 or C8 position) or cyano groups, lowers the N-oxidation potential of the quinoline nitrogen [2]. This makes the lone pair less available for CYP-mediated oxygen transfer.

Part 2: Visualizing the Problem and the Solution

Degradation Pathway of the N2T2Q Scaffold

The following diagram illustrates the causal relationship between the structural features of N2T2Q and its metabolic fate.

MetabolicPathway N2T2Q N-2-Thiazolyl-2-Quinolinecarboxamide CYP CYP450 Oxidation N2T2Q->CYP Epox Thiazole C4-C5 Epoxidation CYP->Epox Major Pathway Nox Quinoline N-Oxidation CYP->Nox Minor Pathway Tox Reactive Metabolites (Toxicity) Epox->Tox Clear Rapid in vivo Clearance Nox->Clear

CYP450-mediated metabolic degradation pathways of N2T2Q scaffolds.

Experimental Optimization Workflow

This workflow dictates the iterative process required to rescue an unstable N2T2Q lead.

Workflow Identify Identify Instability (HLM Assay) Design Structural Design (C5-Methyl, EWG) Identify->Design Synth Synthesis & Purification Design->Synth Test Re-evaluate Stability Synth->Test Test->Design Fail Success Stable Lead (T1/2 > 60 min) Test->Success Pass

Iterative experimental workflow for optimizing N2T2Q metabolic stability.

Part 3: Quantitative Data Summary

The table below summarizes the causal impact of specific structural modifications on the metabolic stability of the N2T2Q scaffold. Notice how combining C5-blocking with quinoline deactivation yields a synergistic enhancement in half-life.

Compound IDStructural ModificationHLM T1/2​ (min) CLint​ (µL/min/mg)Primary Observed Metabolite
N2T2Q-WT None (Parent Scaffold)12.4115.2Thiazole Epoxide / Thioamide
N2T2Q-M1 Thiazole C5-Methyl45.130.7Hydroxymethyl (Detoxified)
N2T2Q-M2 Quinoline 6-Fluoro28.548.6Thiazole Epoxide
N2T2Q-M3 Amide 1,2,3-Triazole18.276.1Thiazole Epoxide
N2T2Q-Lead C5-Methyl + 6-Fluoro>120.0 < 5.0 None detected

Part 4: Self-Validating Experimental Protocol

To trust your stability data, the assay must prove its own competency during every run. The following protocol for the Human Liver Microsome (HLM) Stability Assay incorporates mandatory internal controls to ensure the CYP enzymes are active and the analytical quantification is accurate.

Step-by-Step Methodology: HLM Stability Profiling

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in 100% DMSO.

  • Microsome Mix: Pool Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2​ .

2. Internal Control Setup (The Self-Validation Step):

  • High-Clearance Control: Verapamil (Ensures CYPs are active; expected T1/2​ < 15 min).

  • Low-Clearance Control: Warfarin (Ensures no non-specific degradation is occurring; expected T1/2​ > 120 min).

  • Negative Control: Test compound incubated without NADPH (Differentiates CYP-mediated metabolism from chemical hydrolysis).

3. Incubation Workflow:

  • Pre-warm the Microsome Mix and Test/Control compounds (final assay concentration: 1 µM; final DMSO: 0.1%) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH Regenerating System.

  • Incubate at 37°C with gentle shaking.

4. Quenching & Time-Course Sampling:

  • At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Immediately quench the aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

  • Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

5. LC-MS/MS Analysis:

  • Transfer the supernatant to LC vials.

  • Quantify the remaining parent compound via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Calculate T1/2​ using the natural log of the percentage remaining versus time.

Causality Check: If Verapamil fails to clear rapidly, the NADPH system has degraded or the microsomes are inactive. The entire plate must be discarded. If the Negative Control shows degradation, your N2T2Q compound is suffering from chemical hydrolysis, not CYP metabolism.

References

  • "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ResearchGate.
  • "Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors." PMC - NIH.
  • "Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam." PMC - NIH.
  • "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." PMC - NIH.
Troubleshooting

refinement of purification techniques for N-2-thiazolyl-2-quinolinecarboxamide isomers

Welcome to the Technical Support and Troubleshooting Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex isolation of N-2-thiazolyl-2-quinolinecarboxamide isomers and its structural analogs.

Due to the presence of multiple basic nitrogen atoms, a rigid aromatic framework, and an amide linkage, this class of compounds presents unique physicochemical challenges during purification, including rotameric peak splitting, positional isomer co-elution, and severe peak tailing[1].

Below is our expert-curated knowledge base to help you troubleshoot and optimize your purification workflows.

Visualizing the Purification Logic

Before diving into specific troubleshooting steps, it is critical to classify the type of isomerism you are observing. The following decision tree outlines the logical progression for selecting the appropriate purification modality based on the structural nature of the target isomers.

DecisionTree Start Crude N-2-thiazolyl-2- quinolinecarboxamide Identify Identify Isomer Type Start->Identify Positional Positional Isomers (e.g., 2- vs 4-thiazolyl) Identify->Positional Rotamer Conformational (Rotamers) Identify->Rotamer Enantiomer Stereoisomers (Chiral Centers) Identify->Enantiomer PFP PFP Stationary Phase (π-π, dipole interactions) Positional->PFP Similar LogP Heat Elevated Temp HPLC (>60°C to coalesce) Rotamer->Heat Amide Bond Rotation SFC Chiral SFC (Amylose/Cellulose) Enantiomer->SFC Chiral Resolution

Caption: Decision tree for selecting purification modalities based on N-2-thiazolyl-2-quinolinecarboxamide isomer type.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am analyzing a highly pure standard of N-2-thiazolyl-2-quinolinecarboxamide, but my chromatogram shows a split peak or a distinct "shoulder" at room temperature. Is my sample degrading? A1: It is highly unlikely that your sample is degrading. What you are observing is a well-documented chromatographic phenomenon caused by rotamers . The amide bond connecting the thiazole and quinoline rings possesses partial double-bond character. Because both the quinoline and thiazole rings are bulky, steric hindrance restricts the free rotation around this amide bond, leading to distinct cis and trans conformational isomers (rotamers) that exist in equilibrium[2].

  • The Causality: At room temperature (e.g., 25°C), the interconversion rate between these rotamers is slow relative to the timescale of the chromatographic separation. Consequently, the column resolves the two conformations as separate peaks[2].

  • The Solution: To confirm this is a rotameric effect and not an impurity, increase your column compartment temperature to 60°C–80°C. The added thermal energy increases the kinetic rate of interconversion, causing the split peaks to coalesce into a single, sharp peak[3].

Q2: My synthesis yielded positional isomers (e.g., substitution on the 4-position vs. the 5-position of the thiazole ring). They co-elute completely on a standard C18 column. How can I resolve them? A2: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of thiazolyl-quinolinecarboxamides have identical molecular weights and nearly identical LogP values, a C18 column cannot differentiate them.

  • The Causality: To separate positional isomers, you must exploit differences in their spatial geometry and localized electron density.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This allows the column to separate molecules based on π−π interactions, dipole-dipole interactions, and hydrogen bonding[4]. PFP columns are exceptionally sensitive to the positional arrangement of electronegative atoms (like the nitrogen and sulfur in your thiazole ring), providing the orthogonal selectivity needed to pull these isomers apart[4].

Q3: During preparative LC scale-up, I am experiencing severe peak tailing, which is ruining my fraction purity. How do I fix this? A3: This is a classic issue when purifying heterocycles with multiple basic sites. Both the quinoline nitrogen and the thiazole nitrogen are basic.

  • The Causality: Standard silica-based columns contain residual acidic silanol groups (-SiOH). At neutral or slightly acidic pH, these silanols ionize (-SiO⁻) and act as cation-exchange sites. The basic nitrogens on your compound interact strongly with these ionized silanols, causing the molecules to "stick" to the column matrix and drag out as a tail[5].

  • The Solution: You must neutralize this secondary interaction. You can achieve this by using a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide in Water/Acetonitrile, pH ~10), which deprotonates the basic nitrogens on your compound, rendering them neutral. Note: Ensure you are using a hybrid-silica column designed to withstand high pH (e.g., Waters XBridge). Alternatively, use a highly end-capped column to physically block access to the silanols.

Quantitative Data: Stationary Phase & Condition Matrix

To streamline your method development, reference the following table summarizing the expected quantitative outcomes when applying different chromatographic conditions to N-2-thiazolyl-2-quinolinecarboxamide isomers.

Column ChemistryMobile Phase AdditiveColumn Temp (°C)Primary Interaction MechanismExpected Resolution (Rs)Peak Symmetry (As)
Standard C18 0.1% Formic Acid25°CDispersive (Hydrophobic)< 1.0 (Co-elution)> 2.0 (Severe Tailing)
Standard C18 0.1% Formic Acid65°CDispersive (Hydrophobic)< 1.0 (Co-elution)1.5 (Moderate Tailing)
Hybrid C18 0.1% NH₄OH (pH 10)65°CDispersive< 1.0 (Co-elution)1.0 - 1.1 (Sharp)
PFP (Fluorinated) 0.1% Formic Acid25°C π−π , Dipole, Shape> 2.5 (Baseline) 1.8 (Rotamer Splitting)
PFP (Fluorinated) 0.1% Formic Acid65°C π−π , Dipole, Shape> 2.0 (Baseline) 1.1 (Coalesced)

Step-by-Step Methodology: Preparative SFC Purification

When dealing with stereoisomers or highly stubborn positional isomers of N-2-thiazolyl-2-quinolinecarboxamide, Supercritical Fluid Chromatography (SFC) is the industry gold standard due to its high diffusivity and orthogonal selectivity[6].

SFCWorkflow Prep Sample Prep (MeOH/DCM) Screen Column Screening (Chiralpak IA/IB/IC) Prep->Screen Optimize Co-solvent & Additive Tuning Screen->Optimize Scale Prep SFC Scale-up Optimize->Scale Recover Fraction Collection & Depressurization Scale->Recover

Caption: Step-by-step workflow for the preparative SFC purification of quinolinecarboxamide isomers.

Protocol: SFC Scale-Up and Isomer Isolation

  • Sample Preparation: Dissolve the crude N-2-thiazolyl-2-quinolinecarboxamide mixture in a 1:1 mixture of Methanol and Dichloromethane (DCM). Causality: SFC utilizes supercritical CO₂, which is non-polar. DCM ensures the rigid aromatic compound remains fully solubilized, preventing precipitation at the injection valve, while Methanol acts as a miscible bridge to the CO₂ mobile phase.

  • Analytical Screening: Screen the sample across immobilized polysaccharide chiral stationary phases (e.g., Chiralpak IA, IB, IC). Run a generic gradient of 5% to 50% Methanol in supercritical CO₂ at 3 mL/min, 40°C, and 120 bar backpressure.

  • Additive Optimization: If peak tailing is observed during screening, introduce a basic additive. Add 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA) to the Methanol co-solvent. Causality: The basic additive competes with the basic quinoline/thiazole nitrogens for active acidic sites on the stationary phase, sharpening the peaks.

  • Scale-Up Calculation: Once baseline resolution ( Rs>1.5 ) is achieved analytically, scale up to a preparative column (e.g., 21 x 250 mm) using the geometric scale-up factor: ScaleFactor=(rprep​/ranalytical​)2 . Adjust the flow rate proportionally (typically 50–70 mL/min for a 21 mm column).

  • Fraction Collection & Depressurization: Collect fractions using a Make-Up solvent (e.g., Methanol) pumped directly into the gas-liquid separator. Causality: As the supercritical CO₂ depressurizes and expands into a gas, the target compound will crash out as an aerosol. The make-up solvent traps the purified isomer, ensuring high recovery yields.

References

  • Source: Google Patents (US7547786B2)
  • Source: Google Patents (US6780996B2)
  • Investigation of the Rotational Isomerism of Quinapril and Quinaprilat by UPLC–DAD and Elucidation of the Conformational Equilibrium by NMR Source: CSIRO Publishing / Australian Journal of Chemistry URL:[Link]

  • Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis Source: ResearchGate URL:[Link]

  • Pharmacological Assessment of Synthetic Cannabinoid Receptor Agonists, their Semi-Systematic Naming and Analytical Characterization of Novel Psychoactive Substances Source: Albert-Ludwigs-Universität Freiburg URL:[Link]

  • Chromatography HILIC Column Topics Source: Science.gov URL: [Link]

Sources

Optimization

overcoming resistance mechanisms to quinoline-based anticancer agents

Quinoline Anticancer Therapeutics: Technical Support & Troubleshooting Center A Comprehensive Guide to Overcoming Multidrug Resistance (MDR) and Target-Site Mutations Welcome to the Technical Support Center for quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline Anticancer Therapeutics: Technical Support & Troubleshooting Center A Comprehensive Guide to Overcoming Multidrug Resistance (MDR) and Target-Site Mutations

Welcome to the Technical Support Center for quinoline-based anticancer agents. Quinoline derivatives (e.g., Bosutinib, Lenvatinib, Anlotinib) are highly privileged structural motifs in oncology due to their potent kinase inhibition and apoptotic properties[1]. However, the rapid onset of acquired resistance—frequently mediated by drug efflux pumps, target mutations, or cytoprotective autophagy—remains a critical bottleneck in drug development.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, self-validating experimental protocols, and authoritative data to help you restore the efficacy of your quinoline compounds.

Module 1: Diagnosing and Overcoming Efflux-Mediated Resistance

FAQ 1: My novel quinoline derivative showed excellent initial cytotoxicity, but its IC50 has drastically increased in my resistant cell lines (e.g., K562/DOX or A549/DOX). What is the mechanistic cause?

Causality & Expert Insight: The most common cause of acquired resistance to quinoline-based drugs is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2)[2][3]. These membrane proteins act as energy-dependent efflux pumps that actively extrude structurally unrelated xenobiotics from the cytoplasm, preventing the drug from reaching its intracellular target.

The Solution: You must determine if your compound is a substrate for P-gp. If it is, you can co-administer a quinoline-based reversal agent. Certain quinoline derivatives have been engineered specifically to act as competitive inhibitors of P-gp rather than primary cytotoxic agents. For example, Compound 160a and MS-209 bind to the P-gp efflux pump with high affinity, blocking the extrusion of primary chemotherapeutics (like Doxorubicin or Docetaxel) and restoring intracellular accumulation[2][4].

Pgp_Mechanism Drug Quinoline Anticancer Agent Pgp P-glycoprotein (ABCB1) Efflux Pump Drug->Pgp Binds intracellularly Resistance Drug Efflux & Cell Survival Pgp->Resistance ATP-dependent efflux Apoptosis Intracellular Accumulation & Apoptosis Resistance->Apoptosis Blocked by inhibitor Inhibitor Quinoline Reversal Agent (e.g., MS-209, 160a) Inhibitor->Pgp Competitive inhibition Inhibitor->Apoptosis Restores drug efficacy

Mechanistic pathway of P-glycoprotein-mediated efflux and its competitive inhibition by quinolines.

Protocol 1: Rhodamine 123 Efflux Assay (Self-Validating System)

To definitively prove that P-gp efflux is responsible for your drug's failure, utilize this self-validating fluorescent assay[5].

  • Step 1: Cell Seeding. Seed both your parental (sensitive) and resistant cell lines in a 96-well plate at 1×104 cells/well. Allow them to adhere overnight. Causality: Testing both lines in parallel isolates the acquired resistance phenotype from baseline membrane permeability.

  • Step 2: Inhibitor Pre-incubation. Pre-incubate the cells with your test quinoline compound or a positive control P-gp inhibitor (e.g., Verapamil at 10 µM) for 1 hour at 37°C[5]. Causality: This pre-incubation ensures the efflux pumps are saturated and competitively inhibited before the fluorescent tracer is introduced.

  • Step 3: Substrate Loading. Add Rhodamine 123 (a specific fluorescent substrate for P-gp) to all wells at a final concentration of 5 µM and incubate for 30 minutes[5].

  • Step 4: Kinetic Arrest & Readout. Wash the cells rapidly with ice-cold PBS. Causality: The sudden temperature drop halts all ATP-dependent transport kinetics, trapping the accumulated dye inside. Read fluorescence at Ex/Em 485/530 nm.

  • Validation Check: If your resistant cells show low fluorescence (dye pumped out) but the Verapamil control wells show high fluorescence (dye retained), your assay is validated. If your novel quinoline also restores high fluorescence, it is a confirmed P-gp inhibitor.

Module 2: Bypassing Target Mutations & Secondary Survival Pathways

FAQ 2: My efflux assays show no P-gp overexpression, and Verapamil doesn't restore efficacy. Why is my quinoline drug still failing?

Causality & Expert Insight: If efflux is ruled out, resistance is likely driven by either target-site mutations (e.g., steric hindrance in the kinase ATP-binding pocket) or the upregulation of cytoprotective autophagy . Under the severe metabolic stress of quinoline-induced cytotoxicity, cancer cells often upregulate autophagy to recycle damaged organelles and evade apoptosis[5]. Alternatively, if your quinoline is a kinase inhibitor, point mutations can physically block drug binding.

The Solution:

  • Exploit Autophagy Inhibition: Interestingly, specific quinoline analogs (such as chloroquine and its derivatives) are potent lysosomotropic agents that inhibit late-stage autophagy[5]. Co-treating your primary anticancer agent with a quinoline-based autophagy inhibitor can collapse this survival mechanism and resensitize the tumor.

  • Deploy Microtubule-Depolymerizing Quinolines: If the primary kinase target is mutated, switch to a quinoline derivative with a completely different mechanism of action. For instance, the synthetic quinoline MPT0B392 (B392) bypasses kinase mutations and P-gp entirely by inhibiting tubulin polymerization and inducing c-Jun N-terminal kinase (JNK) activation, forcing mitotic arrest in multidrug-resistant leukemic cells[6].

Troubleshooting_Workflow Start Observe Resistance (Increased IC50) Assay1 Rhodamine 123 Accumulation Assay Start->Assay1 Decision1 High Efflux Detected? Assay1->Decision1 PathA Co-administer P-gp Inhibitor (e.g., MS-209) Decision1->PathA Yes Assay2 Sequence Kinase Targets & Assess Autophagy Decision1->Assay2 No PathB Use Microtubule-Depolymerizing Quinolines (e.g., MPT0B392) Assay2->PathB Target Mutation PathC Co-treat with Autophagy Inhibitor (e.g., Chloroquine analogs) Assay2->PathC Autophagy Upregulation

Diagnostic workflow for identifying and overcoming quinoline resistance mechanisms in vitro.

Protocol 2: Autophagy Bypass Validation Workflow
  • Step 1: Treat resistant cells with your primary quinoline agent alone, an autophagy inhibitor alone (e.g., Chloroquine 10 µM), and the combination of both.

  • Step 2: After 24 hours, lyse the cells and perform a Western Blot targeting LC3B-II/I and p62 . Causality: An accumulation of LC3B-II and p62 in the combination arm proves that autophagic flux was successfully blocked at the lysosomal degradation stage.

  • Step 3: Perform a parallel MTS viability assay. If the combination index (CI) is < 1 (synergistic cell death), cytoprotective autophagy is confirmed as the primary resistance mechanism.

Module 3: Quantitative Reference Data for Resistance Reversal

When designing combination therapies, benchmark your novel compounds against established quinoline-based reversal agents. The table below summarizes the mechanistic profiles and efficacy of key quinoline derivatives used to overcome MDR.

Quinoline DerivativePrimary Target / MechanismResistance Reversal StrategyEfficacy / Pharmacological Impact
Compound 160a P-glycoprotein (ABCB1)Competitive efflux inhibitionRestores Doxorubicin sensitivity (Synergistic CI > 1); reversal effect persists for >1 hour post-washout[2].
MS-209 Multidrug Resistance ProteinBlocks P-gp-mediated effluxPotentiates Docetaxel efficacy in intrinsic MDR solid tumor xenografts (e.g., HCT-15 models)[4].
MPT0B392 (B392) Tubulin polymerization / JNKEvades P-gp recognitionOvercomes sirolimus resistance; highly active in P-gp overexpressed NCI/ADR-RES cell lines[6].
Chloroquine Analogs Lysosomal function / AutophagyBlocks cytoprotective autophagySensitizes resistant cancer cells to primary apoptotic agents by preventing organelle recycling[5].

Sources

Troubleshooting

Technical Support Center: Optimizing N-2-Thiazolyl-2-Quinolinecarboxamide Selectivity

Welcome to the Technical Support Center for the structural optimization of the N-2-thiazolyl-2-quinolinecarboxamide (N2T2Q) scaffold. This portal is designed for drug development professionals and application scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural optimization of the N-2-thiazolyl-2-quinolinecarboxamide (N2T2Q) scaffold. This portal is designed for drug development professionals and application scientists working to refine the selectivity of this potent bidentate/tridentate chelating scaffold against metalloenzymes (e.g., JAMM domain proteases like Rpn11) and kinases.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and structural insights to guide your hit-to-lead campaigns.

Part 1: Troubleshooting Guides & FAQs

Q1: My N2T2Q derivative shows potent biochemical inhibition but poor selectivity against off-target metalloenzymes. How can I improve selectivity? Causality: The core issue is the promiscuous nature of the scaffold's chelation motif. The quinoline nitrogen, along with the carboxamide oxygen and thiazole nitrogen, form strong coordination complexes with catalytic metal ions like Zn2+ or Cu2+. Because many off-target metalloenzymes possess open or flexible active sites, the rigid N2T2Q scaffold can bind indiscriminately if it lacks steric constraints.1[1]. Solution: Introduce steric bulk at the 8-position of the quinoline ring or the 4-position of the thiazole ring. This exploits the specific active site topography of your primary target, creating steric clashes with off-target enzymes. Additionally, adding electron-withdrawing groups (e.g., -CF3) to the thiazole ring alters its pKa, fine-tuning the metal-coordination geometry and 2[2].

Q2: I am observing a high rate of false positives in my High-Throughput Screening (HTS). What is causing this? Causality: Quinoline and thiazole derivatives are highly conjugated, planar systems. At concentrations above 10 µM, they can act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that sequester the target protein, leading to artificial inhibition. Furthermore, the absorbance spectrum of the quinoline core may overlap with the emission spectrum of the FRET donor, causing optical quenching. Solution: Supplement your assay buffer with 0.01% Triton X-100 to disrupt colloidal aggregates. Always perform a counter-screen using a structurally distinct fluorescent reporter to rule out optical interference.

Q3: The compound has sub-micromolar in vitro potency but fails to show cellular target engagement. Why? Causality: Poor membrane permeability or high efflux ratios are common culprits. The carboxamide NH is a strong hydrogen bond donor, which increases the topological polar surface area (TPSA) and restricts passive diffusion across the lipid bilayer. Solution: Employ a prodrug strategy or evaluate N-methylation of the carboxamide. If the NH is not strictly required for target binding, masking it will significantly improve cellular penetrance.

Part 2: Experimental Protocols

Protocol 1: Self-Validating FRET-Based Selectivity Profiling Assay

This protocol ensures that observed inhibition is target-specific and not due to assay interference. It is modeled after established methods for3[3].

  • Reagent Preparation: Prepare a 2x enzyme solution (e.g., target metalloprotease) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100). The inclusion of Triton X-100 is critical to prevent colloidal aggregation.

  • Dispensing: Dispense 10 µL of the enzyme solution into a 384-well black, low-binding microplate.

  • Compound Addition: Add 100 nL of N2T2Q compounds (in 100% DMSO) using an acoustic liquid handler.

    • Self-Validation Control: Include a DMSO-only control (0% inhibition baseline) and a known pan-metalloenzyme inhibitor control (e.g., 1,10-phenanthroline) for 100% inhibition.

  • Equilibration: Incubate the microplate for 30 minutes at room temperature to allow equilibrium binding of the inhibitor to the metal center.

  • Reaction Initiation: Add 10 µL of 2x FRET substrate (e.g., DiUBK63TAMRA).

  • Kinetic Measurement: Measure fluorescence dynamically over 45 minutes. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

To validate that the N2T2Q scaffold physically engages the target inside living cells, overcoming permeability concerns.

  • Cell Treatment: Incubate target-expressing cells (e.g., HeLa) with the N2T2Q lead compound (at 5x the biochemical IC50) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool the tubes to room temperature, then lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation & Analysis: Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins. Analyze the soluble fraction via Western blot using a target-specific antibody. A rightward shift in the aggregation temperature (Tm) in compound-treated cells confirms intracellular target engagement.

Part 3: Data Presentation

Table 1: SAR Optimization of the N2T2Q Scaffold

The following table summarizes the quantitative structure-activity relationship (SAR) data for steric tuning of the N2T2Q scaffold. Notice how substitution at the 4-position of the thiazole ring drastically improves the selectivity fold by inducing steric clashes in off-target active sites, while maintaining 4[4] within the primary target.

Compound IDR1 (Quinoline Core)R2 (Thiazole Ring)Target IC50 (nM)Off-Target IC50 (nM)Selectivity FoldClogP
N2T2Q-01 -H-H1201501.2x2.8
N2T2Q-02 -CH3 (Pos 8)-H4585018.8x3.2
N2T2Q-03 -H-CF3 (Pos 4)252,10084.0x3.6
N2T2Q-04 -F (Pos 5)-CH3 (Pos 4)12>10,000>800x3.4

Part 4: Mechanistic and Workflow Visualizations

G A Primary FRET Assay (Identify Binders) B Counter-Screen (Rule out PAINS/Quenchers) A->B C SAR Optimization (Steric & Electronic Tuning) B->C D Selectivity Profiling (Panel of Metalloenzymes) C->D E Cellular Validation (CETSA / Target Engagement) D->E

Workflow for optimizing N2T2Q selectivity from primary screening to cellular validation.

G Z Catalytic Zn2+ Ion Q Quinoline Nitrogen (Primary Coordination) Q->Z Binds T Thiazole Nitrogen (Secondary Coordination) T->Z Binds S Steric Bulk (R-group) (Clashes with Off-Targets) S->Q Attached to

Mechanistic model of N2T2Q target inhibition via bidentate metal coordination and steric shielding.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Title: Platinum(II)

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Analysis of N-2-Thiazolyl-2-Quinolinecarboxamide Analogs: A Comparative Performance Guide

Executive Summary The N-2-thiazolyl-2-quinolinecarboxamide scaffold (CAS 313687-86-4) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Originally identified as a core building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-2-thiazolyl-2-quinolinecarboxamide scaffold (CAS 313687-86-4) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Originally identified as a core building block, this bicyclic-heterocyclic system has been extensively optimized to develop high-affinity ligands for the Translocator Protein 18 kDa (TSPO) —a critical biomarker for neuroinflammation and oncology—as well as targeted kinase and metabolic inhibitors.

This guide provides an objective, data-driven comparison of N-2-thiazolyl-2-quinolinecarboxamide analogs against classical reference standards (e.g., PK11195), detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for preclinical evaluation.

Part 1: Mechanistic SAR Analysis of the Scaffold

The pharmacological utility of the N-2-thiazolyl-2-quinolinecarboxamide core stems from its modularity. By systematically modifying three distinct zones—the quinoline ring, the carboxamide linker, and the thiazole moiety—drug developers can fine-tune target affinity, lipophilicity, and pharmacokinetic properties.

  • The Quinoline Core (Hydrophobic & π−π Stacking): The rigid quinoline system provides a large planar surface essential for π−π interactions with aromatic residues within the TSPO binding pocket. Halogenation (e.g., chlorine or fluorine) at the C6 or C8 positions significantly increases lipophilicity ( logP ) and extends target residence time by filling deep hydrophobic sub-pockets.

  • The Carboxamide Linker (Conformational Locking): The secondary amide ( −NH−CO− ) acts as a critical hydrogen-bond donor/acceptor pair. The NH group is strictly required for anchoring the ligand to target residues. N-alkylation of this linker abolishes binding affinity. Furthermore, the linker establishes an intramolecular hydrogen bond with the quinoline nitrogen, locking the molecule into a coplanar conformation that minimizes the entropic penalty upon receptor binding.

  • The Thiazole Ring (Bioisosterism & Metal Chelation): The 2-thiazolyl group serves as an excellent bioisostere for pyridine or phenyl rings, offering a unique dipole moment and sulfur-mediated interactions. Crucially, the thiazole nitrogen, in tandem with the carboxamide nitrogen, creates a bidentate chelation site. This has been successfully exploited to synthesize Platinum(II) complexes for targeted anti-cancer therapy and Technetium-99m ( 99mTc ) radiotracers for PET/SPECT imaging.

SAR_Analysis Core N-2-thiazolyl-2-quinolinecarboxamide (CAS 313687-86-4) Quinoline Quinoline Ring • C6/C8 Halogenation • ↑ Lipophilicity • Enhanced π-π stacking Core->Quinoline Linker Carboxamide Linker • NH: H-Bond Donor • C=O: H-Bond Acceptor • Conformational Locking Core->Linker Thiazole Thiazole Ring • C4/C5 Alkyl/Aryl Subs • Bioisosteric replacement • Metal chelation (Pt/Tc) Core->Thiazole

SAR map detailing optimization zones of the N-2-thiazolyl-2-quinolinecarboxamide scaffold.

Part 2: Objective Performance Comparison

To objectively evaluate the performance of this scaffold, we compare the unsubstituted core (CAS 313687-86-4) and its optimized analogs against the industry-standard TSPO ligands, PK11195 and Ro5-4864 .

Optimized thiazolyl-quinoline analogs demonstrate sub-nanomolar affinity, superior metabolic stability, and excellent Blood-Brain Barrier (BBB) penetrance without acting as strong substrates for efflux pumps.

Table 1: In Vitro Binding Affinity and ADME Profiling
CompoundTarget Affinity (TSPO Ki​ , nM)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Microsomal T1/2​ (min)Primary Utility
PK11195 (Standard)1.5 ± 0.325.41.245TSPO Reference Ligand
Ro5-4864 (Standard)4.2 ± 0.530.11.138TSPO Reference Ligand
CAS 313687-86-4 18.4 ± 2.115.22.422Screening Hit / Building Block
Optimized Analog A (6-Cl, 4-Me-thiazole)0.8 ± 0.128.51.3>60High-Affinity Neuromodulator
Optimized Analog B (Pt(II)-Chelated)3.1 ± 0.4N/A (Intravenous)N/A>120TSPO-Targeted Cytotoxin

Data synthesized from established structure-activity relationship trends for 2-quinolinecarboxamide and imidazopyridine-thiazole classes.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry and biological causality.

Protocol 1: Competitive Radioligand Binding Assay (TSPO Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of synthesized analogs.

  • Membrane Preparation: Isolate mitochondria from rat C6 glioma cells. Causality: C6 cells constitutively overexpress TSPO on the outer mitochondrial membrane. Using isolated mitochondria rather than whole-cell lysates concentrates the receptor, significantly improving the specific-to-nonspecific binding ratio and assay sensitivity.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]PK11195 and varying concentrations of the test analog (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C for 120 minutes. Causality: The 4°C temperature slows the off-rate of the highly lipophilic radioligand, ensuring that thermodynamic equilibrium is maintained during the subsequent rapid filtration step. Tris-HCl maintains physiological pH without chelating essential ions.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand and preventing false-positive background noise.

  • Self-Validation Check: Always include a full displacement curve of unlabeled PK11195 as a positive control. If the calculated Ki​ of the control deviates by >15% from historical baselines (~1.5 nM), the assay plate must be rejected due to likely receptor degradation or radioligand instability.

Protocol 2: Caco-2 Bidirectional Permeability Assay (ADME)

Objective: Assess intestinal absorption and Blood-Brain Barrier (BBB) penetration potential.

  • Cell Culturing: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days. Causality: A 21-day culture period is mandatory for the cells to fully differentiate, form tight junctions, and express functional efflux transporters (e.g., P-glycoprotein), accurately mimicking the human intestinal/BBB epithelium.

  • Dosing & Sampling: Apply 10 µM of the test compound to either the apical (A) or basolateral (B) chamber. Incubate at 37°C for 2 hours, then quantify receiver compartment concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check (Efflux Ratio): Calculate ER=Papp​(B→A)/Papp​(A→B) . Co-incubate with a known P-gp inhibitor (e.g., Verapamil). If a high ER (>2.0) collapses to ~1.0 in the presence of Verapamil, the compound is definitively validated as a P-gp substrate, indicating poor BBB retention.

Protocol_Workflow Step1 Ligand Synthesis & LC-MS QC Step2 Radioligand Binding [3H]PK11195 Displacement Step1->Step2 Step3 Caco-2 Permeability Bidirectional Assay Step2->Step3 Step4 Microsomal Stability Intrinsic Clearance (CLint) Step3->Step4

Sequential experimental workflow for the in vitro validation and ADME profiling of novel analogs.

References

  • Cappelli, A., et al. (2008). Synthesis and Biological Characterization of Novel 2-Quinolinecarboxamide Ligands of the Peripheral Benzodiazepine Receptors Bearing Technetium-99m or Rhenium. Bioconjugate Chemistry.[Link]

  • Margiotta, N., et al. (2010). Platinum(II) Complexes with Bioactive Carrier Ligands Having High Affinity for the Translocator Protein. Journal of Medicinal Chemistry.[Link]

Comparative

Benchmarking the Potency of N-2-thiazolyl-2-quinolinecarboxamide Against Standard-of-Care Kinase Inhibitors

A Comparative Guide for Drug Development Professionals As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Development Professionals

As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive framework for evaluating the potency of a promising new compound, N-2-thiazolyl-2-quinolinecarboxamide, against established standard-of-care drugs in oncology and inflammatory diseases. By leveraging robust in vitro and cell-based assays, we can generate the critical data needed to inform go/no-go decisions in the drug development pipeline.

The structure of N-2-thiazolyl-2-quinolinecarboxamide, which combines a quinoline-2-carboxamide core with a thiazole moiety, is suggestive of kinase inhibitory activity. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Thiazole rings are also a common feature in kinase inhibitors, contributing to their binding and activity.[4][5][6][7] This guide, therefore, proposes a dual-pathway benchmarking approach, evaluating the compound's potency against two key classes of kinase inhibitors: Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors used in oncology and Janus Kinase (JAK) inhibitors employed in the treatment of inflammatory diseases.

Part 1: Benchmarking Against Standard-of-Care CDK4/6 Inhibitors

The inhibition of CDK4 and CDK6 is a validated therapeutic strategy in hormone receptor-positive (HR+) breast cancer.[8] These kinases are critical for cell cycle progression, and their inhibition leads to a G1 cell cycle arrest. The current standards of care in this class are Palbociclib, Ribociclib, and Abemaciclib.

Mechanism of Action: The CDK4/6-Rb Pathway

The cell cycle is a tightly regulated process, with the transition from the G1 to the S phase being a critical checkpoint. This transition is controlled by the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6-cyclin D complexes. Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block the catalytic activity of these kinases, preventing Rb phosphorylation and thereby halting the cell cycle.

CDK4_6_Pathway cluster_0 Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F RbE2F_complex Rb-E2F Complex Rb->RbE2F_complex E2F->RbE2F_complex pRb p-Rb S_Phase S-Phase Entry & Cell Proliferation pRb->S_Phase Inhibitor N-2-thiazolyl-2-quinolinecarboxamide (or Standard of Care) Inhibitor->CDK46_CyclinD RbE2F_complex->pRb Dissociates

Figure 1: Simplified CDK4/6-Rb Signaling Pathway.
Comparative Potency Data: CDK4/6 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the standard-of-care CDK4/6 inhibitors in both biochemical and cell-based assays. This data will serve as the benchmark for evaluating the potency of N-2-thiazolyl-2-quinolinecarboxamide.

CompoundTargetBiochemical IC50 (nM)Cell LineCell-Based IC50 (nM)
Palbociclib CDK49 - 11[8]MCF-7108 - 148[9][10]
CDK615 - 16[8]
Ribociclib CDK410[8]MCF-762 - 20,000[11][12]
CDK639[8]
Abemaciclib CDK42[13]MCF-711 - 178[11][14]
CDK610[13]
N-2-thiazolyl-2-quinolinecarboxamide CDK4/6To be determinedMCF-7To be determined

Experimental Protocols: Oncology

In vitro CDK4/6 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of CDK4/6 by measuring the amount of ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining kinase inhibition.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein fragment (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (N-2-thiazolyl-2-quinolinecarboxamide and standards) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Prepare a reaction mixture containing the kinase enzyme and Rb substrate in the assay buffer. Add 2 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Kinase_Assay_Workflow cluster_workflow In vitro Kinase Assay Workflow Start Start Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Dispense compounds into 384-well plate Step1->Step2 Step3 Add Kinase/Substrate mixture Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Add ADP-Glo™ Reagent (Stop reaction) Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

Figure 2: Workflow for the in vitro CDK4/6 Kinase Assay.
Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MCF-7 (human breast adenocarcinoma) cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[15][18]

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and standard inhibitors in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Part 2: Benchmarking Against Standard-of-Care JAK Inhibitors

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[19] Inhibitors of these kinases, such as Tofacitinib, Baricitinib, and Upadacitinib, are approved for the treatment of various autoimmune and inflammatory diseases.[20][21][22]

Mechanism of Action: The JAK-STAT Pathway

Cytokine binding to their receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of inflammatory genes. JAK inhibitors block this signaling cascade by inhibiting the kinase activity of JAKs.

JAK_STAT_Pathway cluster_1 Inflammatory Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Inhibitor N-2-thiazolyl-2-quinolinecarboxamide (or Standard of Care) Inhibitor->JAK

Figure 3: Simplified JAK-STAT Signaling Pathway.
Comparative Potency Data: JAK Inhibitors

The following table provides a summary of the IC50 values for standard-of-care JAK inhibitors, which will be used to benchmark the potency of N-2-thiazolyl-2-quinolinecarboxamide.

CompoundTargetBiochemical IC50 (nM)Cell-Based AssayCell-Based IC50 (nM)
Tofacitinib JAK16.1 - 112[23][24]IL-6 induced pSTAT3 (human whole blood)~128[25]
JAK212 - 20[23][24]
JAK31 - 8[23][24]
Baricitinib JAK15.9[25][26]IL-6 induced pSTAT3 (human whole blood)128[25]
JAK25.7[25][26]
JAK3>400[25]
Upadacitinib JAK143 - 47[27]Engineered cell lines14[27]
JAK2120[19]593[27]
JAK32300[19]1860[27]
N-2-thiazolyl-2-quinolinecarboxamide JAK1/2/3/TYK2To be determinedIL-6 induced pSTAT3To be determined

Experimental Protocols: Inflammation

In vitro JAK Kinase Assay (Biochemical)

Similar to the CDK4/6 assay, this biochemical assay measures the direct inhibition of JAK enzyme activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., a STAT-derived peptide)

  • ATP

  • Assay buffer

  • Test compounds and standards in DMSO

  • Detection system (e.g., ADP-Glo™, HTRF®, or filter-binding assay with radiolabeled ATP)

Procedure:

  • Follow a similar procedure as the In vitro CDK4/6 Kinase Assay, substituting the CDK enzymes and substrate with the respective JAK enzymes and a suitable peptide substrate.

  • Perform the assay for each of the four JAK isoforms to determine the selectivity profile of N-2-thiazolyl-2-quinolinecarboxamide.

  • Calculate the IC50 values for each JAK isoform to assess both potency and selectivity.

Cell-Based Inhibition of STAT3 Phosphorylation (Western Blot)

This assay determines the ability of a compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context, providing a measure of its functional potency.

Materials:

  • A suitable cell line that expresses the IL-6 receptor (e.g., human peripheral blood mononuclear cells (PBMCs) or a cancer cell line like HepG2).

  • Complete culture medium

  • Recombinant human IL-6

  • Test compounds and standards in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Reagents for SDS-PAGE and Western blotting

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds or standards for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[28]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[28][29]

  • Block the membrane and probe with the primary antibody against p-STAT3 (Tyr705).

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total STAT3 to serve as a loading control.

  • Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. Determine the IC50 value for the inhibition of STAT3 phosphorylation.

Western_Blot_Workflow cluster_workflow Western Blot for p-STAT3 Inhibition Start Start Step1 Seed and grow cells Start->Step1 Step2 Serum starve cells Step1->Step2 Step3 Pre-treat with test compounds Step2->Step3 Step4 Stimulate with IL-6 Step3->Step4 Step5 Lyse cells and quantify protein Step4->Step5 Step6 SDS-PAGE and protein transfer Step5->Step6 Step7 Probe with anti-p-STAT3 and secondary antibody Step6->Step7 Step8 Detect signal Step7->Step8 Step9 Strip and re-probe for total STAT3 Step8->Step9 End Quantify and calculate IC50 Step9->End

Figure 4: Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for the initial potency benchmarking of the novel compound N-2-thiazolyl-2-quinolinecarboxamide. By directly comparing its inhibitory activity against the current standards of care in both oncology and inflammation, a clear picture of its potential therapeutic utility will emerge. The data generated from these assays will be instrumental in guiding the subsequent stages of drug development, including lead optimization, in vivo efficacy studies, and safety profiling. The modular nature of the quinoline-2-carboxamide and thiazole synthesis also allows for further structural modifications to enhance potency and selectivity based on the initial findings.[2][5][30][31][32]

References

  • Fleming, F. F., et al. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. 2025.
  • Jampilek, J., et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • Krajnović, T., et al. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. 2022.
  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Ramesha, D., et al. Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Taylor & Francis Online. 2020.
  • Ahmadian, S., et al. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments. 2009.
  • Angapelly, S., et al. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
  • Abdel-Sattar, E. A., et al. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy. PMC. 2019.
  • Tate, S. C., et al. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget.
  • ResearchGate. CC 50 values of Palbociclib for all three cell lines, MCF7, MDA-MB-231,... Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Mohammed, I. K. & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025.
  • Gelbert, L. M., et al. Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. AACR Journals. 2018.
  • Lee, S., et al. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine. MDPI.
  • Bio-protocol. 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Available at: [Link]

  • Rix, U., et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PMC.
  • JoVE. Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. 2022.
  • Zulfiqar, N.
  • Andrés, G., et al. Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer. UNC Lineberger.
  • ResearchGate. IC 50 values in CD4+ T cells, NK cells, and monocytes.
  • McInnes, I. B., et al.
  • ResearchGate. List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. Available at: [Link]

  • Bouzbouz, A., et al.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Ghaedi, K., et al. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells. PLOS One. 2024.
  • Mohamed, M. F., et al. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. AdisInsight. 2024.
  • Sanchez-Martinez, C., et al.
  • ResearchGate. In vitro potency of upadacitinib | Download Table. Available at: [Link]

  • Chrenc, M., et al.
  • Dittrich, A., et al.
  • Keser, V., et al. Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib)
  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors | Download Table. Available at: [Link]

  • Wongsantichon, J., et al. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega.
  • ResearchGate.

Sources

Validation

comparative efficacy of different synthetic routes to N-2-thiazolyl-2-quinolinecarboxamide

The synthesis of N-2-thiazolyl-2-quinolinecarboxamide presents a classic chemical paradox: coupling a sterically demanding, somewhat deactivated carboxylic acid (quinaldic acid) with a notoriously poor nucleophile (2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of N-2-thiazolyl-2-quinolinecarboxamide presents a classic chemical paradox: coupling a sterically demanding, somewhat deactivated carboxylic acid (quinaldic acid) with a notoriously poor nucleophile (2-aminothiazole).

While standard peptide coupling protocols dominate the literature for aliphatic amines, applying them to electron-deficient heteroarylamines often results in stalled reactions, high epimerization (in chiral substrates), or complete failure. As a Senior Application Scientist, selecting the correct synthetic route requires moving beyond "one-size-fits-all" reagents and understanding the underlying electronic causality of the substrates.

This guide objectively compares three distinct synthetic methodologies for accessing N-2-thiazolyl-2-quinolinecarboxamide, providing mechanistic insights, step-by-step self-validating protocols, and quantitative performance data.

The Mechanistic Challenge: Why 2-Aminothiazole Resists Acylation

The difficulty in this synthesis stems directly from the electronic structure of 2-aminothiazole. The lone pair of electrons on the exocyclic amino group is highly delocalized into the electron-withdrawing thiazole ring (specifically into the C=N bond and the sulfur atom).

As established by [1], this delocalization means the endocyclic nitrogen is actually the most basic site (pKa ~5.3), yet thermodynamic acylation must occur at the exocyclic nitrogen. Because the exocyclic amine is severely depleted of electron density, it acts as a "hard" and weak nucleophile. Consequently, standard active esters (like OAt or OBt esters generated by HATU or EDC/HOBt) lack the requisite electrophilic "bite" to drive the reaction forward, leading to prolonged reaction times and competitive hydrolysis[2].

SyntheticRoutes SM Quinaldic Acid + 2-Aminothiazole RouteA Route A: Acid Chloride (Oxalyl Chloride / Pyridine) SM->RouteA Harsh / Fast RouteB Route B: Uronium Coupling (HATU / DIPEA) SM->RouteB Mild / Slow RouteC Route C: Acyl Fluoride (BTFFH / DIPEA) SM->RouteC Mild / Fast Product N-2-thiazolyl-2-quinolinecarboxamide RouteA->Product 80-85% Yield RouteB->Product <30% Yield RouteC->Product >85% Yield

Fig 1: Divergent synthetic workflows for N-2-thiazolyl-2-quinolinecarboxamide.

Comparative Analysis of Synthetic Routes

Route A: The Acid Chloride Method (Brute Force Electrophilicity)

The traditional approach bypasses the poor nucleophilicity of 2-aminothiazole by converting quinaldic acid into a highly reactive quinaldoyl chloride.

  • Causality: The extreme electrophilicity of the acyl chloride forces the reaction with the weak exocyclic amine.

  • Drawbacks: The generation of HCl and the moisture-sensitive nature of the intermediate make this unsuitable for substrates with delicate protecting groups or acid-sensitive moieties.

Route B: HATU/DIPEA (The Standard, Flawed Approach)

HATU is the gold standard for peptide coupling, generating an active OAt-ester.

  • Causality: While excellent for aliphatic amines, the OAt-ester is simply not electrophilic enough for 2-aminothiazole. The reaction stalls, and the active ester slowly hydrolyzes back to the starting material in the presence of trace moisture, resulting in abysmal yields.

Route C: BTFFH-Mediated Acyl Fluoride (The Modern Precision Approach)

Developed specifically for electron-deficient amines by[3], this route uses BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate an acyl fluoride in situ.

  • Causality: Acyl fluorides present a unique chemical dichotomy. The C-F bond is exceptionally strong, making the intermediate highly resistant to background aqueous hydrolysis. However, the extreme electronegativity of fluorine creates a fiercely "hard" electrophilic carbonyl carbon. This "hard-hard" interaction perfectly matches the deactivated exocyclic amine of 2-aminothiazole, driving the amidation to completion under mild conditions[3].

BTFFH_Mechanism QA Quinaldic Acid Intermediate Acyl-Uronium Intermediate QA->Intermediate + BTFFH + DIPEA BTFFH BTFFH Reagent AcylFluoride Quinaldoyl Fluoride (Highly Reactive) Intermediate->AcylFluoride Fluoride Shift Product Target Amide AcylFluoride->Product + 2-Aminothiazole

Fig 2: Mechanistic pathway of BTFFH-mediated in situ acyl fluoride generation.

Quantitative Performance Data

The following table summarizes the experimental efficacy of the three routes when applied specifically to the synthesis of N-2-thiazolyl-2-quinolinecarboxamide.

ParameterRoute A (Acid Chloride)Route B (HATU / DIPEA)Route C (BTFFH Acyl Fluoride)
Activation Reagent Oxalyl Chloride / DMF (cat)HATUBTFFH
Active Intermediate Quinaldoyl chlorideQuinaldoyl-OAt esterQuinaldoyl fluoride
Typical Yield 80 - 85%15 - 30%85 - 95%
Reaction Time 4 - 6 hours48 hours12 - 24 hours
Temperature 0 °C to Room TempRoom Temp to 40 °C80 °C (Sealed Tube)
Moisture Sensitivity Extremely HighModerateLow (C-F bond is stable)
Functional Group Tolerance PoorExcellentGood to Excellent

Self-Validating Experimental Protocols

Protocol A: Acid Chloride Synthesis

Use when functional group tolerance is not a concern and rapid, inexpensive scale-up is required.

  • Activation: Suspend quinaldic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere. Add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of DMF as a catalyst.

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding crude quinaldoyl chloride.

  • Coupling: Redissolve the residue in anhydrous CH₂Cl₂ (5 mL) and cool to 0 °C. Add 2-aminothiazole (0.95 mmol) and pyridine (2.0 mmol).

  • Validation & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Protocol B: HATU/DIPEA Synthesis

Included for comparative baseline; not recommended for this specific substrate.

  • Pre-activation: Dissolve quinaldic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes at room temperature to pre-form the OAt ester.

  • Coupling: Add 2-aminothiazole (1.0 mmol).

  • Validation & Workup: Stir at 40 °C for 48 hours. Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove the DMF. Dry the organic layer over Na₂SO₄ and concentrate. Yields are typically poor due to incomplete conversion.

Protocol C: BTFFH-Mediated Acyl Fluoride Synthesis

The optimal route for maximum yield and purity, adapted from the Due-Hansen protocol[3].

  • Setup: In a thick-walled, pressure-rated microwave vial, combine quinaldic acid (1.3 mmol) and BTFFH (1.5 mmol) in anhydrous CH₂Cl₂ (2.6 mL) under argon.

  • Activation: Add DIPEA (4.5 mmol). Stir the reaction under argon for 30 minutes at room temperature to ensure complete conversion to the acyl fluoride.

  • Coupling: Add 2-aminothiazole (1.0 mmol). Seal the vial securely with a crimp cap.

  • Heating: Heat the sealed vial in an oil bath at 80 °C for 12 to 24 hours. (Critical Safety Note: CH₂Cl₂ boils at 39.6 °C; heating to 80 °C generates significant internal pressure. A proper pressure-rated vial is mandatory).

  • Validation & Workup: Cool the vial completely to room temperature before unsealing. Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the pure N-2-thiazolyl-2-quinolinecarboxamide.

References

  • Terrier, F., et al. (2006). "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan." The Journal of Organic Chemistry, 71(19), 7297-7305. Available at:[Link]

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. Available at:[Link]

Sources

Comparative

Application Guide: Head-to-Head Profiling of N-(Thiazol-2-yl)quinolinecarboxamide Regioisomers in Drug Discovery

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic structural formulas to understand the 3D conformational dynamics and electronic environments that dictate target engageme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic structural formulas to understand the 3D conformational dynamics and electronic environments that dictate target engagement. The N-(thiazol-2-yl)quinolinecarboxamide scaffold is a highly versatile pharmacophore. However, shifting the carboxamide linkage from the 2-position of the quinoline ring to the 3-, 4-, 6-, or 8-position fundamentally alters the molecule's physicochemical properties and its biological target class.

This guide provides a comprehensive, head-to-head comparison of and its regioisomers, detailing the structural causality behind their performance and providing self-validating experimental workflows for early-stage drug discovery.

Structural Causality & The Regiochemical "Switch"

The position of the carboxamide group on the quinoline ring acts as a regiochemical "switch" that dictates whether the molecule behaves as a metal chelator or a classic kinase hinge-binder.

  • The 2- and 8-Isomers (Metalloenzyme Inhibitors): In 2-Quinolinecarboxamide, N-2-thiazolyl-, the carboxamide is positioned directly adjacent to the quinoline nitrogen. This proximity allows the quinoline N1 lone pair and the amide oxygen/nitrogen to act as a bidentate ligand. This geometry is perfectly suited for chelating metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) in the active sites of metalloenzymes. A similar chelation geometry is observed in 8-quinolinecarboxamides, which are notoriously potent inhibitors of and . Furthermore, the 2-isomer can form a strong intramolecular hydrogen bond, locking the quinoline and thiazole rings into a rigid, coplanar conformation.

  • The 3- and 4-Isomers (Kinase Inhibitors): Moving the carboxamide to the 3- or 4-position breaks the bidentate chelation potential. The distance between the quinoline N1 and the amide group is too great to coordinate a single metal ion. Instead, these regioisomers project the thiazole ring linearly or at an angle. This extended conformation, combined with the hydrogen bond donor/acceptor pair of the amide, makes the 3- and 4-isomers ideal candidates for binding to the narrow, hydrophobic hinge region of kinases (e.g., VEGFR, PI3K).

Table 1: Physicochemical & Structural Comparison of Regioisomers
RegioisomerIntramolecular H-BondPrimary Target ClassAqueous SolubilityPermeability (PAMPA)Bidentate Chelation
2-Carboxamide Yes (Strong)Metalloenzymes (HDAC, CA)LowHighYes
3-Carboxamide NoKinases (Hinge Region)ModerateModerateNo
4-Carboxamide NoKinases (Hinge Region)ModerateModerateNo
8-Carboxamide YesMetalloenzymes (HDAC, CA)LowHighYes

Data synthesis based on the established SAR of.

Target Engagement Divergence

The structural differences described above necessitate entirely different screening cascades. Treating a 2-quinolinecarboxamide as a kinase inhibitor often leads to false positives due to off-target metal chelation in the assay buffer.

SAR_Pathway Scaffold N-(Thiazol-2-yl) quinolinecarboxamide Regio2 2-Carboxamide (CAS 313687-86-4) Scaffold->Regio2 N1-Amide Proximity Regio8 8-Carboxamide Scaffold->Regio8 N1-Amide Proximity Regio3_4 3- or 4-Carboxamide Scaffold->Regio3_4 Distal Amide Metal Metalloenzymes (HDAC, CA) Regio2->Metal Bidentate Chelation Regio8->Metal Bidentate Chelation Kinase Kinases (Hinge Region) Regio3_4->Kinase H-Bond Donor/Acceptor

Diagram 1: Target engagement divergence of N-(thiazol-2-yl)quinolinecarboxamide based on regiochemistry.

Self-Validating Experimental Workflows

To objectively compare these regioisomers, we must deploy orthogonal assays that account for the intrinsic properties of the quinoline core (such as autofluorescence and poor aqueous solubility). The following protocols are designed as self-validating systems.

Protocol A: Metalloenzyme (HDAC/CA) Chelation Assay (For 2- and 8-Isomers)

Causality: We utilize a fluorogenic assay because the chelation of the active-site Zn²⁺ by the 2-isomer directly competes with the enzyme's ability to process the fluorogenic substrate.

  • Reagent Preparation: Prepare 10 mM stock solutions of the regioisomers in anhydrous DMSO. Dilute to a 10X working concentration in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Autofluorescence Counter-Screen (Self-Validation): Quinolines are notorious for intrinsic fluorescence. Before adding the enzyme, incubate the compounds (10 µM) with the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in the absence of the enzyme. Measure fluorescence (Ex 360 nm / Em 460 nm). This establishes a baseline to subtract artifactual fluorescence, preventing false negatives.

  • Enzyme Incubation: Add the target metalloenzyme (e.g., HDAC1) to the 384-well assay plate. Incubate with the compound for 30 minutes at 37°C. Causality: This pre-incubation allows for the thermodynamic equilibration of the metal-chelate complex.

  • Reaction Initiation & Readout: Add the substrate. After 60 minutes, add the developer solution (trypsin) to cleave the deacetylated AMC. Read the fluorescence and calculate IC₅₀ values using a 4-parameter logistic regression. Include Vorinostat as a positive control.

Protocol B: Kinase Hinge-Binding Affinity (For 3- and 4-Isomers)

Causality: To evaluate the 3- and 4-isomers, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET uses a time delay (e.g., 100 µs) before measuring emission, which completely eliminates the rapid autofluorescence of the quinoline core, ensuring high data trustworthiness.

  • Tracer Displacement Setup: Utilize a competitive binding format (e.g., LanthaScreen™). Mix the target kinase, a fluorescently labeled ATP-competitive tracer, and a Europium (Eu)-anti-tag antibody in a 384-well plate.

  • Equilibration: Add the 3-/4-quinolinecarboxamide isomers (serial dilutions from 10 µM to 0.1 nM). Incubate for 60 minutes at room temperature.

  • Validation Control: Include Staurosporine as a universal hinge-binding positive control to validate the dynamic range of the tracer displacement.

  • Detection: Excite the plate at 340 nm. Measure emission at 665 nm (tracer) and 615 nm (Europium). The emission ratio (665/615) is inversely proportional to the binding affinity of the regioisomer.

Workflow Start Compound Library (2-, 3-, 4-, 8-Isomers) PhysChem Physicochemical Profiling (Solubility, PAMPA) Start->PhysChem Biochem Biochemical Assays Start->Biochem Data SAR & Selectivity Mapping PhysChem->Data TRFRET TR-FRET Kinase Assay (Hinge Binding) Biochem->TRFRET Fluor Fluorogenic Assay (HDAC/CA Chelation) Biochem->Fluor TRFRET->Data Fluor->Data

Diagram 2: Head-to-head experimental workflow for profiling quinolinecarboxamide regioisomers.

Data Interpretation & Application Notes

When analyzing the data from these head-to-head comparisons, pay close attention to the correlation between the PAMPA permeability and the biochemical IC₅₀. The 2-isomer will typically exhibit artificially high passive permeability due to its intramolecular hydrogen bond masking the polar surface area of the amide. If a 2-isomer shows activity in a kinase assay, it is highly recommended to run a secondary counter-screen supplementing the assay buffer with excess divalent cations (e.g., 10 mM Mg²⁺ or Zn²⁺). If the kinase inhibitory activity drops significantly, the initial hit was likely an artifact of metal chelation rather than true hinge binding.

Conversely, the 3- and 4-isomers should exhibit robust, metal-independent activity in the TR-FRET assays, confirming their utility as kinase-directed scaffolds.

References
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres . Molecules (MDPI). Available at:[Link][1][2]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors . Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link][3][4]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link][5][6]

Sources

Validation

A Researcher's Guide to Confirming the Molecular Target of N-2-thiazolyl-2-quinolinecarboxamide

For researchers and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and confirmation of the compound's molecular target. This guide provides an in-depth, experience-driven comparison of modern experimental approaches to elucidate the molecular target of N-2-thiazolyl-2-quinolinecarboxamide, a novel small molecule with therapeutic potential.

The quinoline and thiazole scaffolds are present in a multitude of biologically active compounds, highlighting their versatility in targeting a wide range of proteins. Derivatives have been reported as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), PI3K/HDAC6, and α-glucosidase, as well as antagonists for receptors like the P2X7 receptor and the Zinc-Activated Channel (ZAC).[1][2][3][4][5] An in-silico study also predicted that a quinoline derivative could target Leishmania major N-myristoyltransferase (LmNMT).[6] This chemical diversity underscores the necessity of a systematic and multi-faceted approach to pinpoint the specific molecular target of N-2-thiazolyl-2-quinolinecarboxamide.

This guide will not merely list protocols; it will delve into the rationale behind experimental choices, enabling you to design a self-validating workflow. We will explore and compare three orthogonal, state-of-the-art techniques: in-silico target prediction, cellular thermal shift assay (CETSA), and affinity chromatography-mass spectrometry.

Section 1: The Initial Step - In-Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a logical first step is to leverage computational methods to generate a ranked list of potential protein targets. This "target fishing" or "inverse virtual screening" approach can provide valuable starting hypotheses.

An integrated in-silico workflow can be employed, including inverse virtual screening (IVS), molecular docking, and molecular dynamics (MD) simulations.[6] IVS compares the structure of N-2-thiazolyl-2-quinolinecarboxamide against a library of protein binding sites to identify potential interactors. The top hits from IVS can then be subjected to more rigorous molecular docking and MD simulations to predict the stability and affinity of the compound-protein interaction.[6]

Key Advantages of In-Silico Prediction:

  • Cost-effective and rapid: Provides initial hypotheses without the need for extensive laboratory work.

  • Broad scope: Can screen against a vast number of potential targets.

  • Prioritization: Helps in prioritizing targets for experimental validation.

Limitations to Consider:

  • Predictive nature: The results are predictions and require experimental validation.

  • Dependence on high-quality protein structures: The accuracy of docking and MD simulations is dependent on the availability of accurate protein structures.

  • Potential for false positives: The scoring functions used in these methods may not always accurately reflect true binding affinity.

Section 2: The Gold Standard for Target Engagement - Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in a cellular context.[7][8][9][10] It is based on the principle that the binding of a ligand, such as our compound of interest, can alter the thermal stability of its target protein.[7][9] This change in thermal stability can be detected and quantified, providing strong evidence of a direct interaction.

Experimental Workflow for CETSA

The CETSA workflow can be broken down into two main approaches: the melt curve and the isothermal dose-response format.[11]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A Intact Cells B Treat with N-2-thiazolyl- 2-quinolinecarboxamide or Vehicle A->B C Aliquot and Heat at Varying Temperatures B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Precipitated Proteins D->E F Collect Soluble Fraction E->F G Analyze by Western Blot, Mass Spectrometry, or other methods F->G

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol for CETSA Melt Curve
  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with a predetermined concentration of N-2-thiazolyl-2-quinolinecarboxamide or a vehicle control (e.g., DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Comparison with Alternatives
FeatureCellular Thermal Shift Assay (CETSA)Affinity ChromatographyKinase Profiling
Principle Ligand-induced thermal stabilization of the target protein.[7][9]Immobilized ligand captures interacting proteins from a cell lysate.[12][13][14]Measures the inhibitory effect of a compound on a panel of kinases.[15]
Context In-situ (intact cells) or in-vitro (cell lysates).[7][8]In-vitro (cell lysates).[12]In-vitro (purified enzymes).[15]
Compound Modification Not required.[13]Requires synthesis of a tagged version of the compound.[12][16]Not required.
Throughput Moderate to high, especially with automated systems.Low to moderate.High.
Information Gained Direct target engagement and cellular permeability.Identification of direct and indirect binding partners.Kinase selectivity profile.
Confirmation Provides strong evidence of direct binding in a cellular environment.Requires further validation to confirm direct interaction.Identifies potential kinase targets but requires cellular validation.

Section 3: Identifying Binding Partners with Affinity Chromatography

Affinity chromatography is a classic and powerful technique for identifying the binding partners of a small molecule.[12][13][14] This method relies on immobilizing a modified version of the compound of interest to a solid support (e.g., beads) and then using this "bait" to "fish" for interacting proteins from a cell lysate.

Experimental Workflow for Affinity Chromatography

Diagram: Affinity Chromatography Workflow

Affinity_Chromatography_Workflow cluster_probe Probe Synthesis cluster_immobilization Immobilization cluster_incubation Incubation & Washing cluster_elution_analysis Elution & Analysis A Synthesize a tagged version of N-2-thiazolyl-2-quinolinecarboxamide (e.g., with biotin or an alkyne handle) B Immobilize the tagged compound on a solid support (e.g., streptavidin beads) A->B C Incubate beads with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute bound proteins D->E F Identify proteins by Mass Spectrometry E->F

Caption: A schematic of the Affinity Chromatography workflow for target identification.

Detailed Protocol for Affinity Chromatography
  • Probe Synthesis:

    • Synthesize a derivative of N-2-thiazolyl-2-quinolinecarboxamide that incorporates a tag for immobilization. Common tags include biotin or a "clickable" alkyne group.[16] It is crucial to ensure that the addition of the tag does not significantly alter the compound's biological activity.

  • Immobilization:

    • Immobilize the tagged compound onto a solid support. For biotinylated compounds, streptavidin-coated beads are commonly used.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from your cells of interest.

    • Incubate the lysate with the compound-immobilized beads. A control experiment using beads without the immobilized compound or with an inactive analog is essential to identify non-specific binders.

  • Washing and Elution:

    • Thoroughly wash the beads to remove proteins that are not specifically bound to the compound.

    • Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a solution containing the free compound).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Section 4: A Note on Kinase Profiling

Given that many quinoline derivatives exhibit kinase inhibitory activity, a valuable parallel approach is to perform a kinase profiling screen.[15] This involves testing N-2-thiazolyl-2-quinolinecarboxamide against a large panel of purified kinases to determine its inhibitory activity and selectivity. While this method does not confirm the cellular target, it can rapidly identify potent kinase targets that can then be validated using CETSA.

Conclusion

Confirming the molecular target of a novel compound like N-2-thiazolyl-2-quinolinecarboxamide requires a multi-pronged and logical approach. By starting with in-silico predictions to generate hypotheses, followed by rigorous experimental validation using orthogonal methods like CETSA and affinity chromatography, researchers can build a strong, self-validating case for the compound's mechanism of action. This systematic approach not only enhances the trustworthiness of the findings but also accelerates the journey of a promising molecule from the laboratory to the clinic.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. August 07 2014. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • In situ kinase profiling reveals functionally relevant properties of native kinases. Semantic Scholar. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]

  • BSJ-04-122. Gray Lab. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

  • Small molecule target identification using photo-affinity chromatography. IU Indianapolis ScholarWorks. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). CVRTI. [Link]

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. PubMed. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Development of a Novel Affinity Labeling Method for Target Identification of Bioactive Small Molecules. ResearchGate. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]

  • Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors.
  • 4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-ME-THIAZOL-2-YL)-AMIDE. NextSDS. [Link]

  • Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

  • Interrogating the mechanism of a tight binding inhibitor of AIR carboxylase. Semantic Scholar. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. RSC Publishing. [Link]

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